AP1867-2-(carboxymethoxy)
Beschreibung
BenchChem offers high-quality AP1867-2-(carboxymethoxy) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AP1867-2-(carboxymethoxy) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO11/c1-7-26(25-21-33(46-4)36(48-6)34(22-25)47-5)37(42)39-19-11-10-13-28(39)38(43)50-30(27-12-8-9-14-29(27)49-23-35(40)41)17-15-24-16-18-31(44-2)32(20-24)45-3/h8-9,12,14,16,18,20-22,26,28,30H,7,10-11,13,15,17,19,23H2,1-6H3,(H,40,41)/t26-,28-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXSZUBFOQLRNQ-BTIIJPOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of AP1867-2-(carboxymethoxy): A Technical Guide to the dTAG System
For Immediate Release
Boston, MA – December 8, 2025 – In the rapidly evolving landscape of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful and versatile tool for researchers in drug discovery and cell biology. This guide provides an in-depth technical overview of the core component, AP1867-2-(carboxymethoxy), and its function within the broader dTAG technology. Tailored for researchers, scientists, and drug development professionals, this document details the underlying mechanism, presents key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows.
Core Mechanism: Chemical-Induced Dimerization and Targeted Degradation
At the heart of the dTAG system lies the principle of chemical-induced dimerization (CID), a strategy that uses a small molecule to bring two proteins into close proximity. AP1867 is a synthetic, cell-permeable ligand specifically engineered to bind to a mutant form of the FKBP12 protein, FKBP12(F36V), which contains a single amino acid substitution (phenylalanine to valine at position 36). This mutation creates a "hole" in the binding pocket that is not present in the wild-type FKBP12, allowing for highly selective binding of the "bumped" AP1867 ligand.
AP1867-2-(carboxymethoxy) is a derivative of AP1867, functionalized with a carboxymethoxy group. This modification serves as a chemical handle, enabling its conjugation via a linker to a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN). The resulting heterobifunctional molecule is known as a dTAG degrader (e.g., dTAG-13).
The mechanism of action unfolds as follows:
-
Target Tagging: The protein of interest (POI) is genetically tagged with the FKBP12(F36V) protein. This can be achieved through transient transfection, stable lentiviral expression, or more precise CRISPR/Cas9-mediated knock-in at the endogenous locus.
-
Ternary Complex Formation: The dTAG molecule, containing the AP1867-2-(carboxymethoxy) moiety, is introduced to the cells. Its AP1867 portion binds selectively to the FKBP12(F36V) tag on the POI, while the E3 ligase ligand (e.g., a thalidomide analog) binds to the E3 ligase, such as CRBN. This tripartite association forms a ternary complex of POI-FKBP12(F36V)–dTAG molecule–E3 ligase.
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides, effectively eliminating it from the cell. The dTAG molecule, having acted catalytically, is then free to induce the degradation of another POI molecule.
This process allows for rapid, potent, and reversible control over the abundance of a specific protein, providing a powerful tool for target validation and functional genomics.
Quantitative Data Summary
The efficacy of dTAG molecules is typically assessed by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The following tables summarize key quantitative data for representative dTAG molecules derived from AP1867.
| Molecule | Target E3 Ligase | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| dTAG-13 | CRBN | FKBP12(F36V)-Nluc | 293FT | Potent at 100 nM | >90 | [1] |
| dTAG-7 | CRBN | FKBP12(F36V)-Nluc | 293FT | Potent at 100 nM | >90 | [1] |
| dTAGV-1 | VHL | FKBP12(F36V)-Nluc | 293FT | ~10 | >90 | [2] |
Note: DC50 values can vary depending on the target protein, cell line, and experimental conditions.
Experimental Protocols
CRISPR/Cas9-Mediated Endogenous Tagging of a Protein of Interest with FKBP12(F36V)
This protocol describes the general steps for knocking in the FKBP12(F36V) tag at a specific genomic locus.
-
gRNA Design and Cloning: Design a single guide RNA (sgRNA) targeting the desired insertion site (e.g., near the start or stop codon of the POI). Clone the sgRNA into a suitable Cas9 expression vector.
-
Donor Plasmid Construction: Construct a donor plasmid containing the FKBP12(F36V) coding sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site. Include a selectable marker (e.g., puromycin resistance) for later selection.
-
Transfection: Co-transfect the Cas9/sgRNA plasmid and the donor plasmid into the target cells using a suitable transfection reagent.
-
Selection: Two to three days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for cells that have integrated the donor plasmid.
-
Clonal Isolation and Screening: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS). Screen individual clones for correct integration of the FKBP12(F36V) tag by PCR and confirm protein expression and correct localization by Western blotting and immunofluorescence, respectively.
Assessment of Protein Degradation by Western Blotting
This protocol details the steps to quantify the degradation of an FKBP12(F36V)-tagged protein.
-
Cell Seeding and Treatment: Seed the cells expressing the FKBP12(F36V)-tagged POI in a multi-well plate. The following day, treat the cells with a dose-response of the dTAG degrader or a single concentration for a time-course experiment. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: At the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the POI or the HA-tag (if included in the construct). Also, probe with an antibody against a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify the band intensities using densitometry software and normalize the POI signal to the loading control.
AlphaScreen Assay for Ternary Complex Formation
This protocol outlines the use of the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) to detect the formation of the POI-dTAG-E3 ligase ternary complex.
-
Reagent Preparation: Prepare purified, tagged proteins: GST-tagged FKBP12(F36V)-POI and His-tagged CRBN/DDB1 complex. Prepare the dTAG degrader at various concentrations.
-
Assay Setup: In a 384-well microplate, add the GST-tagged POI, the His-tagged E3 ligase complex, and the dTAG degrader.
-
Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.
-
Bead Addition: Add Anti-GST AlphaLISA acceptor beads and Streptavidin-coated donor beads (if using a biotinylated His-tag antibody) or anti-His AlphaLISA acceptor beads. Incubate in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed. A characteristic "hook effect" may be observed at high degrader concentrations due to the formation of binary complexes.
Mandatory Visualizations
Caption: Signaling pathway of dTAG-mediated protein degradation.
Caption: Experimental workflow for dTAG system implementation.
References
An In-depth Technical Guide to the Principle of Action of AP1867-2-(carboxymethoxy)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP1867-2-(carboxymethoxy) is a crucial chemical entity in the field of targeted protein degradation. It functions as a derivative of AP1867, a synthetic, high-affinity ligand for the F36V mutant of the FK506-binding protein 12 (FKBP12). The primary role of AP1867-2-(carboxymethoxy) is to serve as a versatile building block in the synthesis of heterobifunctional molecules, most notably Degradation Tag (dTAG) molecules and Proteolysis Targeting Chimeras (PROTACs). These molecules are engineered to induce the selective degradation of target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This guide provides a comprehensive overview of the principle of action of AP1867-2-(carboxymethoxy), detailing its role in the dTAG system, the associated signaling pathways, quantitative data, and key experimental protocols.
Core Principle: Chemically Induced Proximity
The fundamental principle behind the action of molecules derived from AP1867-2-(carboxymethoxy) is chemically induced proximity . By itself, AP1867-2-(carboxymethoxy) is not designed to have a direct biological effect. Instead, its carboxymethoxy group provides a chemical handle for conjugation to other molecular entities, creating a bifunctional molecule.[1][2][3][4]
In the context of the dTAG system, this bifunctional molecule consists of:
-
The AP1867 moiety: This part of the molecule binds with high selectivity and affinity to the engineered FKBP12(F36V) protein, which is genetically fused to a protein of interest (POI).[5][6]
-
An E3 Ubiquitin Ligase Ligand: This second functional end of the molecule recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).
The simultaneous binding of the dTAG molecule to both the FKBP12(F36V)-tagged POI and an E3 ligase brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[7]
The dTAG System: A Generalizable Approach for Targeted Protein Degradation
The dTAG system offers a powerful and versatile method for the rapid and selective degradation of virtually any intracellular protein.[5] This is achieved by genetically tagging the POI with the FKBP12(F36V) mutant protein.
Key Components of the dTAG System
-
FKBP12(F36V) Tag: A mutant of the human FKBP12 protein with a single phenylalanine to valine substitution at position 36. This mutation creates a "hole" in the binding pocket that is specifically recognized by "bumped" ligands like AP1867, ensuring high selectivity over the wild-type FKBP12.
-
dTAG Molecule: A heterobifunctional molecule synthesized using AP1867-2-(carboxymethoxy). Examples include dTAG-13 (recruits CRBN) and dTAGv-1 (recruits VHL).[8]
-
E3 Ubiquitin Ligase: Endogenous cellular machinery responsible for recognizing substrates for ubiquitination. The dTAG system commonly co-opts the CRL4CRBN or VHL-Cullin-RING E3 ligase complexes.[7][9]
-
The Ubiquitin-Proteasome System (UPS): The cellular machinery that recognizes and degrades polyubiquitinated proteins.
Signaling Pathways
The dTAG system hijacks the endogenous ubiquitination pathway. Below are diagrams illustrating the signaling cascade for both CRBN and VHL-recruiting dTAG molecules.
Caption: dTAG-CRBN Signaling Pathway.
Caption: dTAG-VHL Signaling Pathway.
Quantitative Data
The efficacy of AP1867-based dTAG molecules is dependent on their binding affinities for both the FKBP12(F36V) tag and the respective E3 ligase.
| Compound | Target | Assay Type | Value | Reference |
| AP1867 | FKBP12(F36V) | IC50 | 1.8 nM | |
| AP1867 | Wild-type FKBP | Kd | 67 nM | |
| Olaparib1 (AP1867 conjugate) | FKBP12(F36V) | IC50 (HTRF) | 5.2 nM | |
| Olaparib2 (AP1867 conjugate) | FKBP12(F36V) | IC50 (HTRF) | 10.7 nM | |
| AP1867 | FKBP12(F36V) | IC50 (HTRF) | 11.8 nM |
Experimental Protocols
A typical experimental workflow for utilizing the dTAG system involves the generation of a stable cell line expressing the FKBP12(F36V)-tagged POI, treatment with the dTAG molecule, and subsequent analysis to confirm protein degradation and assess the phenotypic consequences.
Caption: dTAG System Experimental Workflow.
Generation of FKBP12(F36V)-tagged Cell Lines
This protocol outlines the generation of a stable cell line with the FKBP12(F36V) tag knocked into the endogenous locus of the POI using CRISPR/Cas9.
-
Design:
-
Design single guide RNAs (sgRNAs) targeting the N- or C-terminus of the POI.
-
Design a donor plasmid containing the FKBP12(F36V) sequence flanked by homology arms corresponding to the genomic sequence surrounding the sgRNA cut site. Include a selectable marker (e.g., puromycin resistance).
-
-
Transfection:
-
Co-transfect the host cell line with the sgRNA expression plasmid, a Cas9 expression plasmid, and the donor plasmid.
-
-
Selection and Clonal Expansion:
-
Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
After selection, plate cells at a low density to isolate single colonies.
-
Expand individual clones.
-
-
Validation:
-
Genomic DNA PCR: Screen clones for the correct integration of the dTAG cassette.
-
Sanger Sequencing: Confirm the in-frame insertion of the FKBP12(F36V) tag.
-
Western Blot: Verify the expression of the fusion protein at the expected molecular weight using an antibody against the POI or the FKBP12 tag.
-
Western Blot Analysis of Protein Degradation
This protocol is for assessing the degradation of the FKBP12(F36V)-tagged POI following dTAG molecule treatment.
-
Cell Treatment and Lysis:
-
Plate the validated FKBP12(F36V)-tagged cells.
-
Treat with the desired concentrations of the dTAG molecule for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Include a vehicle-only control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the POI or the FKBP12 tag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
AlphaScreen Assay for Ternary Complex Formation
This protocol can be used to biochemically confirm the formation of the POI-dTAG-E3 ligase ternary complex.
-
Reagents:
-
Purified recombinant FKBP12(F36V)-tagged POI (e.g., GST-tagged).
-
Purified recombinant E3 ligase component (e.g., His-tagged CRBN).
-
dTAG molecule.
-
AlphaScreen Glutathione Donor beads and Ni-NTA Acceptor beads.
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
-
Procedure:
-
In a 384-well plate, add the GST-tagged POI-FKBP12(F36V) and His-tagged CRBN.
-
Add the dTAG molecule at various concentrations.
-
Incubate for 1 hour at room temperature.
-
Add a mixture of Glutathione Donor and Ni-NTA Acceptor beads.
-
Incubate for 1 hour in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader. An increase in signal indicates the formation of the ternary complex.
-
Conclusion
AP1867-2-(carboxymethoxy) is a pivotal tool in chemical biology and drug discovery, enabling the construction of powerful dTAG molecules for targeted protein degradation. Its principle of action, rooted in chemically induced proximity, allows for the rapid, selective, and potent degradation of virtually any protein of interest that has been tagged with the FKBP12(F36V) mutant. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively utilize this technology to dissect complex biological processes and validate novel drug targets.
References
- 1. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 2. origene.com [origene.com]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. media.addgene.org [media.addgene.org]
- 8. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]
- 9. protocols.io [protocols.io]
An In-Depth Technical Guide to Chemically Induced Dimerization with AP1867
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of chemically induced dimerization (CID) utilizing the synthetic ligand AP1867 and its derivatives. It covers the core principles, experimental methodologies, and applications of this powerful technology in biological research and drug development.
Core Principles of AP1867-Mediated Chemically Induced Dimerization
Chemically induced dimerization is a powerful technique that allows for the controlled, rapid, and reversible association of proteins within a cellular context. The AP1867 system is centered around a synthetic, cell-permeable small molecule, AP1867, which acts as a specific binder for a mutated form of the human FK506-binding protein 12 (FKBP12). This engineered protein, FKBP12F36V, contains a single point mutation (phenylalanine to valine at position 36) that creates a "hole" in the binding pocket.[1] This modification ablates binding to the natural ligand FK506 but confers high-affinity binding to the "bumped" ligand AP1867.[1]
The core utility of AP1867 lies in its ability to be chemically modified into bivalent "dimerizers" or heterobifunctional molecules. These derivatives can then be used to induce the dimerization of proteins that have been genetically tagged with the FKBP12F36V domain.
One of the most prominent applications of AP1867-based CID is the dTAG (degradation tag) system . In this approach, AP1867 is linked to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or VHL.[2] When introduced to cells expressing a protein of interest (POI) fused to the FKBP12F36V tag, the resulting dTAG molecule forms a ternary complex between the POI-FKBP12F36V and the E3 ligase.[1] This proximity induces the ubiquitination of the POI, targeting it for rapid degradation by the proteasome.[1][2]
Beyond targeted protein degradation, bivalent forms of AP1867, such as AP20187, can be used to induce the homodimerization of FKBP12F36V-tagged proteins. This has been instrumental in studying signaling pathways that are activated by receptor clustering, such as the Fas receptor-mediated apoptosis pathway.[3]
Quantitative Data
The following tables summarize key quantitative parameters for AP1867 and its derivatives.
| Compound | Target | Assay Type | Value | Reference |
| AP1867 | FKBP12F36V | IC50 | 1.8 nM | |
| AP1867 | wild-type FKBP | Kd | 67 nM | [4] |
| Olaparib1 | FKBP12(F36V) | IC50 | 5.2 nM | [2] |
| Olaparib2 | FKBP12(F36V) | IC50 | 10.7 nM | [2] |
| AP1867 | FKBP12(F36V) | IC50 | 11.8 nM | [2] |
| dTAG-13 | nTurbo-FKBP12 | DC50 | ~100 nM | [2] |
| dTAGV-1 | nTurbo-FKBP12 | DC50 | ~100 nM | [2] |
Experimental Protocols
Targeted Protein Degradation using the dTAG System
This protocol outlines the general steps for degrading a protein of interest (POI) using a dTAG molecule (e.g., dTAG-13).
1. Generation of a Stable Cell Line Expressing FKBP12F36V-tagged POI:
-
Method: Use CRISPR/Cas9-mediated homologous recombination to knock-in the FKBP12F36V tag at the endogenous locus of the POI. This ensures physiological expression levels. Alternatively, lentiviral transduction can be used to exogenously express the FKBP12F36V-POI fusion protein.
-
Validation: Confirm successful tagging by Western blot analysis using antibodies against both the POI and the FKBP12F36V tag. Sequence the genomic locus to verify correct in-frame insertion.
2. dTAG Treatment:
-
Cell Seeding: Plate the engineered cells at a density that allows for logarithmic growth during the experiment.
-
dTAG Preparation: Prepare a stock solution of the dTAG molecule (e.g., dTAG-13) in DMSO. Dilute to the desired final concentration in cell culture medium. A typical concentration range for dTAG-13 is 100-500 nM.
-
Treatment: Add the dTAG-containing medium to the cells. Include a vehicle control (DMSO) for comparison.
-
Time Course: Harvest cells at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to analyze the kinetics of protein degradation.
3. Analysis of Protein Degradation:
-
Western Blot: Lyse the cells and perform Western blot analysis to detect the levels of the FKBP12F36V-POI. Use an antibody against the POI or the FKBP12F36V tag. A loading control (e.g., GAPDH or β-actin) is essential.
-
Quantitative Mass Spectrometry: For a more global and unbiased analysis of protein levels, perform quantitative proteomics (e.g., SILAC or TMT labeling) on cell lysates from dTAG-treated and control cells.
-
Phenotypic Assays: Perform relevant functional assays to assess the biological consequences of POI degradation (e.g., cell viability assays, cell cycle analysis, or specific signaling pathway readouts).
Non-Degradative Dimerization for Signal Transduction Activation (e.g., Fas-mediated Apoptosis)
This protocol describes the induction of apoptosis by dimerizing FKBP12F36V-tagged Fas receptors using AP20187.
1. Generation of a Stable Cell Line:
-
Construct: Create a fusion protein construct containing the intracellular domain of the Fas receptor, a transmembrane domain, and an extracellular FKBP12F36V tag.
-
Transfection/Transduction: Introduce the construct into a suitable cell line (e.g., Jurkat cells) and select for stable expression.
2. Dimerizer Treatment:
-
Cell Seeding: Plate the engineered cells at an appropriate density.
-
Dimerizer Preparation: Prepare a stock solution of AP20187 in ethanol or DMSO. Dilute to the desired final concentration (typically in the nanomolar range) in cell culture medium.
-
Treatment: Add the AP20187-containing medium to the cells. Include a vehicle control.
3. Analysis of Apoptosis:
-
Caspase Activity Assays: At various time points after treatment, measure the activity of key apoptosis-executing enzymes, such as caspase-3 and caspase-8, using commercially available kits.
-
Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Cell Viability Assays: Measure cell viability using assays such as MTT or trypan blue exclusion.
Visualizations
Signaling Pathways
Caption: Workflow of the dTAG system for targeted protein degradation.
Caption: AP20187-induced Fas signaling pathway leading to apoptosis.
Experimental Workflows
Caption: Experimental workflow for a dTAG-based protein degradation study.
Caption: Workflow for a non-degradative CID experiment to activate a signaling pathway.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iDimerize inducible protein dimerization in vivo [takarabio.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the AP1867-2-(carboxymethoxy) for dTAG System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the degradation tag (dTAG) system, with a specific focus on the role of AP1867-2-(carboxymethoxy) as a core component. The dTAG system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a target protein of interest (POI). This technology offers significant advantages over traditional genetic methods for protein knockdown, such as RNA interference or CRISPR/Cas9-mediated knockout, by providing temporal control over protein levels.
Core Principles of the dTAG System
The dTAG system is a ternary degrader platform that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a specific target protein.[1][2] This is achieved through the coordinated action of three key components:
-
An FKBP12F36V-tagged Protein of Interest (POI): The target protein is genetically engineered to express a fusion tag of a mutant form of the FKBP12 protein, where phenylalanine at position 36 is replaced by valine (F36V).[2][3] This single amino acid substitution creates a "bump" in the protein's binding pocket, which prevents the binding of naturally occurring ligands but allows for high-affinity binding to a synthetic "bumped" ligand.[2]
-
A Heterobifunctional dTAG Molecule: These small molecules act as a bridge, simultaneously binding to the FKBP12F36V tag on the POI and an E3 ubiquitin ligase.[] Several dTAG molecules exist, with dTAG-13 being a widely used example.[5]
-
An E3 Ubiquitin Ligase: The dTAG molecule recruits a specific E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), to the FKBP12F36V-tagged POI.[5][6] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.
The Role of AP1867-2-(carboxymethoxy)
AP1867 is a synthetic, cell-permeable ligand specifically designed to bind to the F36V mutant of FKBP12.[7][8] AP1867-2-(carboxymethoxy) is a derivative of AP1867 that serves as a crucial building block for creating dTAG molecules.[7][8][9] It contains a reactive carboxylic acid group that allows for its conjugation to a linker, which is then attached to a ligand for an E3 ubiquitin ligase (e.g., thalidomide for CRBN).[5][7][8][9] This modular design has enabled the development of a suite of dTAG molecules with varying linkers and E3 ligase recruiters, allowing for optimization of degradation efficiency for different target proteins.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the dTAG system and a typical experimental workflow for its implementation.
Caption: Mechanism of dTAG-mediated protein degradation.
References
- 1. Validating Targets for Targeted Protein Degradation using dTAG | Bio-Techne [bio-techne.com]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. TargetMol [targetmol.com]
The Role of AP1867 Derivatives in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. This guide provides an in-depth technical overview of a specific class of PROTACs built upon AP1867 derivatives, which are instrumental in the degradation tag (dTAG) system for precise control over protein levels.
AP1867 is a synthetic, cell-permeable ligand that selectively binds to a mutant of the FKBP12 protein, specifically the F36V variant (FKBP12F36V).[1][2] This engineered "bump-and-hole" strategy allows for the highly specific recognition of the FKBP12F36V tag by AP1867 derivatives, with minimal off-target binding to the wild-type FKBP12 protein. In the dTAG system, the FKBP12F36V tag is genetically fused to a POI. The administration of an AP1867-based PROTAC then triggers the degradation of the fusion protein. These PROTACs consist of an AP1867 moiety for binding to the FKBP12F36V tag, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).
This guide will delve into the core aspects of AP1867 derivatives, including their mechanism of action, quantitative degradation data, detailed experimental protocols for their characterization, and visualizations of the key pathways and workflows involved.
Data Presentation: Quantitative Efficacy of AP1867 Derivatives
The efficacy of AP1867-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported quantitative data for prominent AP1867 derivatives.
| Derivative | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dTAG-13 | CRBN | FKBP12F36V-Nluc | 293FT | ~100 nM | >90% | [3] |
| dTAG-13 | FKBP12F36V-KRASG12V | NIH/3T3 | ~100 nM | ~90-95% | [3] | |
| dTAG-13 | FKBP12F36V-BRD4 | MV4;11 | <10 nM | >95% | [3] | |
| dTAGV-1 | VHL | FKBP12F36V-Nluc | 293FT | <1 nM | >98% | [4][5] |
| dTAGV-1 | FKBP12F36V-KRASG12V | Panc 04.03 | ~10 nM | >90% | [4][5] | |
| dTAGV-1 | FKBP12F36V-EWS/FLI | A673 | ~10 nM | >90% | [4][5] |
Table 1: Cellular Degradation Potency and Efficacy of dTAG Molecules. This table presents the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values for the CRBN-recruiting dTAG-13 and the VHL-recruiting dTAGV-1 across various target proteins and cell lines.
| Derivative | Target Protein | Ternary Complex | Binding Affinity (Kd) | Assay Method | Reference |
| AP1867 | FKBP12F36V | Binary | 1.8 nM (IC50) | Competitive Binding Assay | |
| AP1867 | FKBP12 (wild-type) | Binary | 67 nM | Competitive Binding Assay | [2] |
| dTAG-13 | FKBP12F36V-BRD4 & CRBN | Ternary | Not Reported | TR-FRET | |
| dTAGV-1 | FKBP12F36V-KRASG12V & VHL | Ternary | Not Reported | TR-FRET |
Table 2: Binding Affinities of AP1867 and its Derivatives. This table summarizes the binding affinities of AP1867 to its target and the potential for its derivatives to form ternary complexes. Note that quantitative Kd values for the full ternary complex are often challenging to determine and are not always reported.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of AP1867 derivatives.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein fused to the FKBP12F36V tag upon treatment with an AP1867 derivative.
Materials:
-
Cell line expressing the FKBP12F36V-tagged protein of interest.
-
AP1867 derivative (e.g., dTAG-13 or dTAGV-1) dissolved in DMSO.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS), ice-cold.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (against the target protein, FKBP12, or a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the AP1867 derivative (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the degrader concentration to determine the DC50 and Dmax.[2]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of an AP1867 derivative to mediate the ubiquitination of the FKBP12F36V-tagged protein in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme (e.g., UBE1).
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2).
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN).
-
Purified recombinant FKBP12F36V-tagged protein of interest.
-
Ubiquitin.
-
ATP.
-
10x Ubiquitination buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT).
-
AP1867 derivative.
-
SDS-PAGE and Western blot reagents as described above.
-
Anti-ubiquitin antibody.
Procedure:
-
Reaction Setup:
-
Assemble the reactions on ice in a final volume of 25 µL. A typical reaction mixture includes:
-
E1 enzyme (50-100 nM)
-
E2 enzyme (0.2-1 µM)
-
E3 ligase complex (100-500 nM)
-
FKBP12F36V-POI (200-500 nM)
-
Ubiquitin (5-10 µM)
-
AP1867 derivative (at desired concentration, e.g., 1 µM)
-
10x Ubiquitination buffer (2.5 µL)
-
ATP (2 mM)
-
-
Include control reactions: no E1, no E2, no E3, no PROTAC (DMSO vehicle), and no ATP.
-
-
Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
-
Quenching and Analysis:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Resolve the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the target protein or an anti-ubiquitin antibody to detect the formation of higher molecular weight polyubiquitinated species.[6][7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay measures the proximity between the FKBP12F36V-POI and the E3 ligase induced by the AP1867 derivative.
Materials:
-
Purified, tagged FKBP12F36V-POI (e.g., GST-tagged).
-
Purified, tagged E3 ligase component (e.g., His-tagged CRBN or VHL).
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium).
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-d2).
-
AP1867 derivative.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the AP1867 derivative in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the FKBP12F36V-POI, E3 ligase component, and the AP1867 derivative at various concentrations.
-
Include controls with no PROTAC (DMSO) and no proteins.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
-
Addition of Detection Reagents:
-
Add the donor and acceptor-labeled antibodies to the wells.
-
-
Final Incubation:
-
Incubate the plate for another period (e.g., 60-120 minutes) at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.
-
-
Data Analysis:
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with AP1867 derivatives in protein degradation.
Caption: Mechanism of AP1867 derivative-mediated protein degradation via the dTAG system.
Caption: Experimental workflow for quantifying protein degradation using Western Blot analysis.
Caption: Experimental workflow for assessing ternary complex formation using a TR-FRET assay.
Conclusion
AP1867 derivatives are invaluable tools for targeted protein degradation, offering a highly specific and potent method for controlling the levels of virtually any protein of interest through the dTAG system. The ability to rapidly and selectively degrade proteins provides a powerful approach for target validation, functional genomics, and the development of novel therapeutics. This guide has provided a comprehensive overview of the quantitative data, experimental protocols, and underlying mechanisms associated with these molecules. As research in targeted protein degradation continues to advance, the principles and methodologies outlined here will serve as a foundational resource for scientists and researchers in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of AP1867-2-(carboxymethoxy): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of AP1867-2-(carboxymethoxy), a key chemical moiety utilized in targeted protein degradation. This document details its role as a fundamental component of the dTAG (degradation tag) system, presenting quantitative data, experimental protocols, and visual diagrams of the underlying biological pathways and experimental workflows.
Introduction to AP1867-2-(carboxymethoxy) and the dTAG System
AP1867-2-(carboxymethoxy) is a derivative of AP1867, a synthetic, cell-permeable ligand specifically engineered to bind to a mutant form of the FKBP12 protein, FKBP12F36V.[1] This specificity is crucial for its application in the dTAG system, a powerful chemical biology tool for inducing rapid and selective degradation of a target protein.[2][3]
The dTAG system operates by fusing the FKBP12F36V tag to a protein of interest. A heterobifunctional degrader molecule, which contains the AP1867-based moiety linked to a ligand for an E3 ubiquitin ligase (commonly Cereblon (CRBN)), is then introduced.[4][5] AP1867-2-(carboxymethoxy) serves as the FKBP12F36V-binding component in these degraders.[1] The formation of a ternary complex between the FKBP12F36V-tagged protein, the degrader, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[6][7]
Quantitative Data
The following tables summarize the key quantitative parameters for dTAG molecules that incorporate an AP1867-based moiety for FKBP12F36V binding and a CRBN ligand. The data is derived from the seminal publication on the dTAG system by Nabet et al. (2018).
Table 1: Binding Affinities of dTAG Molecules
| Compound | Target | Assay Type | IC50 (nM) |
| dTAG-7 | GST-FKBP12F36V | AlphaScreen | 1.8 |
| dTAG-13 | GST-FKBP12F36V | AlphaScreen | 2.5 |
| dTAG-48 | GST-FKBP12F36V | AlphaScreen | 2.1 |
| dTAG-7 | FLAG-CRBN-DDB1 | AlphaScreen | 330 |
| dTAG-13 | FLAG-CRBN-DDB1 | AlphaScreen | 760 |
| dTAG-48 | FLAG-CRBN-DDB1 | AlphaScreen | 180 |
Data sourced from Nabet B, et al. Nat Chem Biol. 2018.[3][6]
Table 2: In-Cell Degradation Potency of dTAG-13
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| FKBP12F36V-BRD4 | MV4;11 | 0.5 | >95 | 2 |
| FKBP12F36V-KRASG12V | NIH/3T3 | 1.0 | >90 | 4 |
| Endogenous BRD4 | 22Rv1 | 0.8 | >95 | 2 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data sourced from Nabet B, et al. Nat Chem Biol. 2018.[3][6]
Signaling and Experimental Diagrams
The following diagrams illustrate the mechanism of action of the dTAG system and a typical experimental workflow for its characterization.
Caption: dTAG system mechanism of action.
Caption: Workflow for in-cell degradation assay.
Experimental Protocols
AlphaScreen Binding Assay
This protocol is adapted from methodologies used to characterize the binding of dTAG molecules to their respective targets.
Objective: To determine the binding affinity (IC50) of a dTAG molecule for FKBP12F36V and CRBN.
Materials:
-
GST-tagged FKBP12F36V
-
Biotinylated SLF (a known FKBP ligand)
-
FLAG-tagged CRBN-DDB1 complex
-
Biotinylated pomalidomide
-
Streptavidin-coated donor beads
-
Anti-GST or Anti-FLAG acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
dTAG compound series
-
384-well microplate
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the dTAG compound in assay buffer.
-
Prepare a solution of GST-FKBP12F36V and biotinylated SLF in assay buffer.
-
Prepare a solution of FLAG-CRBN-DDB1 and biotinylated pomalidomide in assay buffer.
-
Prepare suspensions of donor and acceptor beads according to the manufacturer's instructions. Keep protected from light.
-
-
Assay Protocol (FKBP12F36V Binding):
-
Add the dTAG compound dilutions to the wells of the 384-well plate.
-
Add the GST-FKBP12F36V/biotinylated SLF mixture to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add the anti-GST acceptor beads and incubate for 1 hour at room temperature in the dark.
-
Add the streptavidin donor beads and incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Assay Protocol (CRBN Binding):
-
Follow the same steps as for FKBP12F36V binding, but use the FLAG-CRBN-DDB1/biotinylated pomalidomide mixture and anti-FLAG acceptor beads.
-
-
Data Analysis:
-
Normalize the data to DMSO controls.
-
Plot the normalized signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In-Cell Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of an FKBP12F36V-tagged protein in cells upon treatment with a dTAG molecule.
Objective: To determine the DC50 and Dmax of a dTAG molecule for a specific target protein.
Materials:
-
Cells stably expressing the FKBP12F36V-tagged protein of interest.
-
Complete cell culture medium.
-
dTAG molecule stock solution (e.g., in DMSO).
-
Multi-well cell culture plates.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (against the target protein, the tag, and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the dTAG molecule in culture medium.
-
Aspirate the old medium and add the medium containing the dTAG molecule dilutions. Include a DMSO-only control.
-
Incubate the cells for the desired time (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands corresponding to the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Further normalize these values to the DMSO control.
-
Plot the normalized protein levels against the logarithm of the dTAG molecule concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Conclusion
AP1867-2-(carboxymethoxy) is an integral component of the dTAG system, enabling the specific recruitment of an FKBP12F36V-tagged protein to the cellular degradation machinery. The quantitative data and protocols presented in this guide provide a framework for the in vitro characterization of this and similar molecules. The dTAG technology offers a robust and versatile platform for target validation and the study of protein function with high temporal resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Interaction of AP1867-2-(carboxymethoxy) and FKBP12F36V
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the synthetic ligand AP1867-2-(carboxymethoxy) and the engineered FKBP12F36V protein. This interaction is a cornerstone of chemically induced dimerization (CID) technology, enabling precise control over protein localization and function. This document outlines the quantitative binding characteristics, detailed experimental protocols for assessing the interaction, and the signaling pathways that can be modulated through this powerful molecular tool.
Introduction
The FK506-binding protein 12 (FKBP12) is a ubiquitously expressed cis-trans prolyl isomerase. The engineered F36V mutant of FKBP12 (FKBP12F36V) possesses a modified binding pocket that significantly reduces its affinity for naturally occurring ligands like FK506 and rapamycin. Conversely, this mutation creates a specific binding site for synthetic "bumped" ligands, such as AP1867 and its derivatives.
AP1867-2-(carboxymethoxy) is a derivative of AP1867 functionalized with a carboxymethoxy group, which can serve as an attachment point for linkers in the development of various chemical biology tools, most notably Degradation TAG (dTAG) molecules. The high-affinity and specific interaction between AP1867-2-(carboxymethoxy) and FKBP12F36V allows for the inducible recruitment of FKBP12F36V-tagged proteins to specific cellular locations or into proximity with other proteins, thereby enabling the controlled regulation of their function.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the interaction of AP1867 and its derivatives with FKBP12 and its F36V mutant. It is important to note that specific binding data for AP1867-2-(carboxymethoxy) is limited in the public domain; therefore, data for the parent compound AP1867 is included as a close surrogate.
Table 1: Binding Affinity Data
| Ligand | Protein | Assay Method | Affinity Metric | Value | Reference |
| AP1867 | FKBP12 (Wild-Type) | Not Specified | Kd | 67 nM | [1] |
| AP1867 | FKBP12F36V | Not Specified | IC50 | 1.8 nM | [2] |
| AP1867-FITC conjugate | His-FKBP12F36V | Not Specified | Kd | Low nM | [3] |
Table 2: Cellular Activity
| Dimerizer | Cellular System | Effect | Potency | Reference |
| AP1903 (AP1867 homodimer) | HT1080 cells expressing Fas-F36V-FKBP fusion | Induction of Apoptosis | EC50 ~ 1 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between AP1867-2-(carboxymethoxy) and FKBP12F36V.
AlphaScreen Ligand Displacement Assay
This assay is used to quantify the binding of a ligand to FKBP12F36V by measuring the displacement of a known biotinylated ligand.
Materials:
-
GST-tagged FKBP12F36V protein
-
Biotinylated synthetic ligand for FKBP12 (e.g., bio-SLF)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST Acceptor beads (PerkinElmer)
-
AP1867-2-(carboxymethoxy) or other test compounds
-
Assay buffer: 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, and 0.1% BSA
-
384-well white AlphaPlate (PerkinElmer)
Procedure:
-
Prepare Protein Mixture: Dilute GST-FKBP12F36V and biotinylated ligand in assay buffer to the desired final concentrations (e.g., 125 nM and 250 nM, respectively).
-
Dispense Protein Mixture: Add 20 µL of the protein mixture to each well of a 384-well AlphaPlate.
-
Add Compounds: Add test compounds (e.g., AP1867-2-(carboxymethoxy)) at various concentrations. Typically, a serial dilution is performed in DMSO and then diluted in assay buffer.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Prepare Bead Slurry: Dilute Streptavidin-coated Donor beads and anti-GST Acceptor beads in assay buffer according to the manufacturer's instructions.
-
Add Beads: Add the bead slurry to each well.
-
Incubation in the Dark: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read Plate: Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
The displacement of the biotinylated ligand by the test compound results in a decrease in the AlphaScreen signal. The IC50 value is determined by plotting the signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This competitive binding assay measures the displacement of a fluorescently labeled ligand from FKBP12F36V.
Materials:
-
His-tagged FKBP12F36V protein
-
Fluorescently labeled AP1867 derivative (e.g., AP1867-FITC)
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
AP1867-2-(carboxymethoxy) or other test compounds
-
HTRF assay buffer
-
Low-volume 384-well plates
Procedure:
-
Prepare Reagents: Dilute His-FKBP12F36V, fluorescently labeled ligand, and anti-His-donor antibody in HTRF assay buffer to their final concentrations.
-
Add Compounds: Dispense serial dilutions of the test compound into the wells of the assay plate.
-
Add Protein and Ligand: Add the mixture of His-FKBP12F36V and the fluorescently labeled ligand to the wells.
-
Add Antibody: Add the anti-His-donor antibody to the wells.
-
Incubation: Incubate the plate at room temperature for the time recommended by the reagent manufacturer (typically 1-2 hours).
-
Read Plate: Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Data Analysis:
The HTRF signal is calculated as the ratio of the acceptor to donor fluorescence. The displacement of the fluorescent ligand by the test compound leads to a decrease in the HTRF signal. The IC50 value is determined by fitting the HTRF ratio versus log[compound concentration] to a four-parameter logistic equation.
Chemically Induced Dimerization in Live Cells
This protocol describes a general method to induce and observe the dimerization of FKBP12F36V-tagged proteins in living cells.
Materials:
-
Mammalian cells expressing two different fusion proteins, each tagged with FKBP12F36V (e.g., one with a fluorescent reporter and the other targeted to a specific subcellular location).
-
AP1867-based dimerizer (a bivalent molecule with two AP1867 moieties).
-
Cell culture medium and supplements.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed the engineered cells onto a suitable imaging dish or plate.
-
Cell Culture: Culture the cells under standard conditions until they reach the desired confluency.
-
Prepare Dimerizer: Prepare a stock solution of the AP1867-based dimerizer in DMSO and dilute it to the final working concentration in cell culture medium.
-
Add Dimerizer: Replace the cell culture medium with the medium containing the dimerizer.
-
Incubation: Incubate the cells for the desired period to allow for dimerization and the subsequent biological effect.
-
Imaging: Observe the cells using a fluorescence microscope to monitor the relocalization of the fluorescently tagged protein, indicating dimerization.
Data Analysis:
The extent of dimerization can be quantified by measuring the change in fluorescence intensity in the target subcellular compartment or by counting the number of cells showing the relocalization phenotype.
Mandatory Visualizations
Signaling Pathway: AP1867-Dimerizer Induced Fas Signaling
The following diagram illustrates how a bivalent AP1867-based dimerizer (e.g., AP1903) can induce apoptosis by cross-linking a chimeric Fas receptor fused to FKBP12F36V.
Caption: AP1867-dimerizer induced Fas signaling pathway.
Experimental Workflow: Characterization of Ligand-Protein Interaction
The following diagram outlines a typical experimental workflow for characterizing the interaction between a small molecule ligand and its target protein.
Caption: Experimental workflow for ligand-protein interaction.
Conclusion
The specific and high-affinity interaction between AP1867-2-(carboxymethoxy) and the FKBP12F36V mutant protein is a powerful tool in chemical biology and drug development. This guide has provided a summary of the quantitative data available, detailed protocols for the characterization of this interaction, and a visualization of its application in controlling cellular signaling pathways. The methodologies and data presented herein will be valuable for researchers and scientists seeking to leverage this versatile system for their own research and development efforts. Further characterization of the direct binding kinetics and thermodynamics of AP1867-2-(carboxymethoxy) to FKBP12F36V will undoubtedly enhance the precision with which this tool can be applied.
References
- 1. AP 1867 Supplier | CAS 195514-23-9 | AP1867 | Tocris Bioscience [tocris.com]
- 2. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of AP1867 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP1867 and its analogs are synthetic ligands designed to bind with high specificity to a mutated form of the FK506 binding protein 12 (FKBP12), specifically the F36V mutant. This engineered protein-ligand system forms the basis of chemically induced dimerization (CID) technology, a powerful tool in chemical biology and drug development for the controlled regulation of protein-protein interactions. By incorporating the FKBP12(F36V) domain into proteins of interest, researchers can use AP1867 analogs to induce dimerization and subsequent activation or inhibition of signaling pathways, offering precise control over cellular processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of AP1867 and its key analogs, complete with experimental protocols and quantitative data.
Core Concepts: The "Bump-and-Hole" Strategy
The specific interaction between AP1867 and the FKBP12(F36V) mutant is a prime example of the "bump-and-hole" strategy in protein engineering. The wild-type FKBP12 protein has a phenylalanine residue at position 36 (F36) that fills a hydrophobic pocket. In the engineered mutant, this bulky phenylalanine is replaced by a smaller valine (V36), creating a "hole". AP1867 and its analogs are designed with a corresponding "bump"—a substituent that sterically hinders binding to the wild-type protein but fits snugly into the engineered cavity of the F36V mutant. This ensures the ligand's high selectivity for the mutant protein, minimizing off-target effects with endogenous wild-type FKBP12.
Quantitative Data Summary
The following tables summarize the key quantitative data for AP1867 and its prominent analog, the dimer AP1903. This data highlights the high affinity and selectivity of these ligands for the FKBP12(F36V) mutant.
| Ligand | Target Protein | Binding Affinity (Kd) | Notes |
| Fluoro-5S (fluorescent AP1867 analog) | FKBP12(F36V) | 0.094 nM | High affinity for the mutant protein.[1] |
| Fluoro-5S (fluorescent AP1867 analog) | Wild-Type FKBP12 | 67 nM | Demonstrates ~700-fold selectivity for the mutant over the wild-type.[1] |
| Dimerizer | Biological Effect | Effective Concentration (EC50) | Cell Line |
| AP1903 | Induction of Apoptosis | ~0.1 nM | HT1080 cells expressing FKBP(F36V)-Fas fusion protein. |
Experimental Protocols
Synthesis of an AP1867 Analog Monomer (Precursor to AP1903)
The following protocol describes the synthesis of a key monomeric AP1867 analog, which can be dimerized to form AP1903. This synthesis is representative of the general approach to creating these molecules.
Scheme for Monomer Synthesis:
Caption: Synthetic scheme for the AP1867 analog monomer (Compound 5S).
Materials and Reagents:
-
Alcohol precursor (compound 6 in Clackson et al., 1998)
-
Fmoc-protected pipecolic acid
-
(S)-2-((tert-butoxycarbonyl)amino)-2-(3,4,5-trimethoxyphenyl)acetic acid
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Piperidine
-
Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (iPr2NEt)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Standard reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography).
Procedure:
-
Esterification: The alcohol precursor is coupled with an Fmoc-protected amino acid using DCC and a catalytic amount of DMAP in DCM. The reaction is stirred at room temperature until completion (monitored by TLC). The crude product is purified by flash chromatography.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resulting ester by treatment with a solution of piperidine in DMF. After completion, the solvent is removed under reduced pressure, and the crude amine is used in the next step without further purification.
-
Amide Coupling: The deprotected amine is coupled with a suitable butyric acid derivative (containing the "bump") using BOP and iPr2NEt in DMF. The reaction mixture is stirred at room temperature until completion.
-
Final Deprotection: If a tert-butyl ester was used to protect a carboxylic acid functionality on the aromatic ring (intended for dimerization), it is removed by treatment with TFA in DCM.
-
Purification: The final monomeric AP1867 analog is purified by flash chromatography on silica gel to yield the desired product.
Dimerization to AP1903
The monomeric analog containing a carboxylic acid is then dimerized using a suitable linker.
Scheme for Dimerization:
Caption: Dimerization of the monomer to form AP1903.
Procedure:
Two equivalents of the carboxylic acid-functionalized monomer are coupled to one equivalent of a diamine linker using a peptide coupling reagent such as BOP in the presence of a non-nucleophilic base like iPr2NEt. The reaction is performed in an anhydrous polar aprotic solvent like DMF. The final dimeric product, AP1903, is purified by chromatography.
Signaling Pathway and Mechanism of Action
AP1867 analogs, particularly in their dimeric forms like AP1903, are powerful tools for interrogating signaling pathways that are activated by receptor dimerization. A well-documented example is the induction of apoptosis through the Fas receptor pathway.
Workflow for Induced Apoptosis:
Caption: Signaling pathway for AP1903-induced apoptosis.
In this system, cells are genetically engineered to express a fusion protein consisting of the FKBP12(F36V) domain linked to the intracellular signaling domain of the Fas receptor.
-
Binding and Dimerization: The bivalent AP1903 ligand binds simultaneously to two molecules of the FKBP(F36V)-Fas fusion protein.
-
Signal Initiation: This dimerization brings the Fas signaling domains into close proximity, mimicking the natural activation of the receptor by its endogenous ligand, FasL.
-
Recruitment of Adaptor Proteins: The clustered Fas domains recruit adaptor proteins, such as Fas-Associated Death Domain (FADD).
-
Caspase Cascade Activation: FADD, in turn, recruits and activates pro-caspase-8, initiating a caspase cascade that leads to the activation of executioner caspases, such as caspase-3.
-
Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, ultimately leading to programmed cell death, or apoptosis.
This ability to conditionally trigger apoptosis has significant therapeutic potential, for example, as a "suicide switch" for cell-based therapies to eliminate the therapeutic cells if they cause adverse effects.
Conclusion
AP1867 and its analogs represent a landmark achievement in chemical genetics and synthetic biology. The "bump-and-hole" approach provides a highly specific and potent system for controlling protein function in a temporal and dose-dependent manner. The synthetic routes, while multi-step, are based on standard organic chemistry transformations, making these powerful molecules accessible to the wider research community. The ability to synthetically tailor the properties of these ligands, for instance, by creating dimers or attaching them to other molecules of interest (as in the case of PROTACs), ensures their continued relevance and expanding application in the exploration of complex biological systems and the development of novel therapeutic strategies.
References
Methodological & Application
Harnessing Proximity: Protocols for AP1867-Based Protein Dimerization
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling and regulation, the ability to precisely control protein-protein interactions is paramount. Chemically induced dimerization (CID) has emerged as a powerful tool for researchers to achieve this control, and the FKBP(F36V)/AP1867 system stands out for its specificity and versatility. These application notes provide detailed protocols for utilizing AP1867 and its derivatives to induce protein dimerization, catering to researchers, scientists, and drug development professionals.
The core of this technology lies in the engineered FKBP12 protein, which contains a single point mutation (F36V). This mutation creates a specific binding pocket for synthetic ligands like AP1867, which do not bind with high affinity to the wild-type FKBP12 protein, thus minimizing off-target effects. Bivalent versions of AP1867, such as AP20187, can induce the homodimerization of two FKBP(F36V)-tagged proteins. Furthermore, AP1867 derivatives like AP1867-2-(carboxymethoxy) serve as a crucial component in creating bifunctional molecules for inducing heterodimerization, bringing two different FKBP(F36V)-tagged proteins together.
This document outlines both in vitro and in vivo protocols for achieving controlled protein dimerization, offering a range of applications from reconstituting enzymatic activity to activating signaling cascades and regulating gene expression.
Mechanism of Action: Chemically Induced Dimerization
The fundamental principle of the AP1867-based dimerization system is the ligand-mediated cross-linking of proteins of interest that have been fused to the FKBP(F36V) domain.
-
Homodimerization: A bivalent ligand, such as AP20187 (functionally a dimer of AP1867), possesses two FKBP(F36V)-binding motifs. When introduced to a system where the protein of interest is fused to FKBP(F36V), the dimerizer can simultaneously bind to two of these fusion proteins, bringing them into close proximity and effectively inducing their dimerization.[1][2][3]
-
Heterodimerization: By linking AP1867-2-(carboxymethoxy) to another molecule that binds a different protein or a second FKBP(F36V) domain, a bifunctional "heterodimerizer" can be created. This molecule acts as a bridge, connecting two distinct proteins of interest, each fused to an FKBP(F36V) domain. While widely used in protein degradation (dTAG system), this principle can be adapted for non-degradative applications.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of AP1867-based dimerizers.
Table 1: In Vitro Dimerization Parameters
| Parameter | Dimerizer | System | Value | Reference |
| Binding Affinity (IC50) | AP1867 | Binding to FKBP12(F36V) | 1.8 nM | [5] |
| Working Concentration | AP20187 | In vitro dimerization of purified FKBP12(F36V)-mVenus | 10 - 500 nM | [6] |
| Optimal Concentration | AP20187 | In vitro endosome dispersion assay | 500 nM | [7] |
Table 2: Cell-Based Dimerization Parameters
| Parameter | Dimerizer | Cell Type | Application | Value | Reference |
| Working Concentration | AP20187 | Yeast (S. cerevisiae) | Live-cell imaging of endocytosis | 5 µM | [1] |
| Working Concentration | AP20187 | N2a cells | APP dimerization | Up to 70% dimerization | [2] |
| Working Concentration | AP20187 | Huh7 cells | Induction of apoptosis (iCasp9) | 10 nM | [8] |
| Incubation Time | AP20187 | Yeast (S. cerevisiae) | Live-cell imaging | 90 minutes | [1] |
| Incubation Time | AP20187 | COS1 cells | Endosome dispersion | 2 hours for maximum effect | [7] |
Experimental Protocols
I. In Vitro Homodimerization of FKBP(F36V)-Tagged Proteins
This protocol describes the induction and analysis of homodimerization of purified FKBP(F36V)-tagged proteins in a cell-free system.
1. Expression and Purification of FKBP(F36V)-Fusion Proteins:
- Clone the gene of interest in-frame with the FKBP(F36V) tag in a suitable bacterial expression vector (e.g., pET series with a His-tag).[6]
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the bacterial culture and induce protein expression with IPTG (e.g., 250 µM IPTG for 16-20 hours at 21°C).[6]
- Harvest the cells and purify the His-tagged FKBP(F36V)-fusion protein using nickel-affinity chromatography under native conditions.[9]
- Verify the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
2. In Vitro Dimerization Assay:
- Prepare a stock solution of the homodimerizer AP20187 (also known as B/B Homodimerizer) by dissolving it in 100% ethanol or DMSO.[1][8]
- In a microcentrifuge tube or a multiwell plate, prepare a reaction mixture containing the purified FKBP(F36V)-fusion protein at a desired concentration (e.g., 100 nM) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[6]
- Add AP20187 to the reaction mixture to the final desired concentration (a titration from 10 nM to 500 nM is recommended to determine the optimal concentration).[6]
- For a negative control, add an equivalent volume of the vehicle (ethanol or DMSO) to a separate reaction.
- Incubate the reactions at room temperature or 37°C for a specified time (e.g., 30 minutes to 2 hours).
3. Analysis of Dimerization:
- Size-Exclusion Chromatography (SEC): Analyze the reaction mixtures by SEC. Dimerization will result in a shift to a higher molecular weight, which can be observed as an earlier elution peak compared to the monomeric control.
- Native PAGE and Western Blot: Run the samples on a native polyacrylamide gel to separate proteins based on size and charge while maintaining their folded state. Transfer the proteins to a membrane and probe with an antibody against the protein of interest or an epitope tag.
- Number and Brightness (N&B) Microscopy: For fluorescently tagged proteins, N&B microscopy can be used to quantify the oligomeric state of the protein in solution before and after the addition of the dimerizer.[6]
II. Cell-Based Homodimerization and Live-Cell Imaging
This protocol describes the induction of protein homodimerization in living cells and its visualization by fluorescence microscopy. This example is adapted from a study in yeast but can be modified for mammalian cells.[1]
1. Cell Line Preparation:
- Genetically engineer the cells (e.g., yeast or mammalian cell lines) to express the protein of interest fused to both an FKBP(F36V) tag and a fluorescent protein (e.g., GFP).
- For yeast, this can be achieved by homologous recombination to endogenously tag the protein.[1] For mammalian cells, use lentiviral transduction or transient transfection of a suitable expression plasmid.
2. Cell Culture and Dimerization Induction:
- Culture the engineered cells under standard conditions to the desired confluency.
- Prepare a working solution of AP20187 in the appropriate cell culture medium. A final concentration of 10 nM to 5 µM may be used, depending on the cell type and the specific application.[1][8]
- Treat the cells with the AP20187-containing medium. Include a vehicle-only control.
- Incubate the cells for a sufficient time to allow for dimerization and the desired downstream effect (e.g., 90 minutes to 4 hours).[1][7]
3. Live-Cell Imaging:
- Prepare the cells for microscopy (e.g., on glass-bottom dishes or slides).
- Image the cells using a suitable fluorescence microscope (e.g., spinning-disk confocal).
- Observe the change in localization or clustering of the fluorescently tagged protein in the AP20187-treated cells compared to the control. Dimerization may lead to the recruitment of the protein to specific subcellular locations or the formation of visible protein clusters.
III. Induction of Apoptosis via Fas Receptor Dimerization
This protocol outlines the use of AP20187 to induce apoptosis in cells engineered to express a chimeric Fas receptor.
1. Cell Line Preparation:
- Create a stable cell line expressing a fusion protein composed of the intracellular signaling domain of the Fas receptor, a transmembrane domain, and one or more FKBP(F36V) domains.[10]
2. Apoptosis Induction:
- Plate the engineered cells and grow to the desired density.
- Treat the cells with varying concentrations of AP20187 (e.g., 0.1 nM to 100 nM).[8]
- Include appropriate controls: untreated cells, vehicle-treated cells, and a positive control for apoptosis (e.g., staurosporine).
3. Analysis of Apoptosis:
- Caspase Activity Assays: After a suitable incubation period (e.g., 6-24 hours), measure the activity of caspases (e.g., caspase-3, -8, -9) using commercially available kits.
- Cell Viability Assays: Assess cell viability using assays such as MTT, MTS, or ATP-based luminescence assays (e.g., CellTiter-Glo).[8]
- Flow Cytometry: Stain cells with Annexin V and a viability dye (e.g., propidium iodide) to quantify the percentage of apoptotic and necrotic cells.
IV. Regulation of Transcription via Dimerization
This protocol describes a cell-based reporter assay to monitor the activation of transcription through chemically induced dimerization of transcription factor domains.
1. System Components:
- DNA-Binding Domain (DBD) Fusion: Construct a plasmid expressing a DNA-binding domain (e.g., Gal4) fused to FKBP(F36V).
- Activation Domain (AD) Fusion: Construct a plasmid expressing a transcriptional activation domain (e.g., VP16 or p65) fused to FKBP(F36V).
- Reporter Plasmid: A plasmid containing a reporter gene (e.g., Luciferase or LacZ) downstream of a promoter with binding sites for the DBD (e.g., UAS for Gal4).
2. Cell Transfection and Reporter Assay:
- Co-transfect the three plasmids into a suitable mammalian cell line (e.g., HEK293T or HeLa).
- After 24 hours, treat the transfected cells with AP20187 (e.g., 100 nM). Include a vehicle-only control.
- Incubate for an additional 18-24 hours.
- Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions for the specific reporter assay. An increase in reporter activity in the AP20187-treated cells indicates successful dimerization of the DBD and AD fusions and subsequent activation of transcription.
Visualizations
Caption: General workflow for experiments using chemically induced dimerization.
Caption: Signaling pathway for AP20187-induced apoptosis via Fas receptor dimerization.
Caption: Logic diagram for CID-mediated transcriptional activation.
These protocols and visualizations provide a comprehensive guide for researchers to implement AP1867-based dimerization systems in their studies, enabling precise control over protein function and cellular processes. The specificity and temporal control offered by this technology open up new avenues for dissecting complex biological pathways and for the development of novel therapeutic strategies.
References
- 1. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced dimerization of the amyloid precursor protein leads to decreased amyloid-beta protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AP20187 - Wikipedia [en.wikipedia.org]
- 4. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AP 1867 Supplier | CAS 195514-23-9 | AP1867 | Tocris Bioscience [tocris.com]
- 6. Calibration-free In Vitro Quantification of Protein Homo-oligomerization Using Commercial Instrumentation and Free, Open Source Brightness Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
- 10. Preparing B/B Homodimerizer (AP20187) for IP or IV injection into mice [takarabio.com]
Application Notes and Protocols for AP1867-2-(carboxymethoxy) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP1867-2-(carboxymethoxy) is a crucial chemical moiety for inducing targeted protein degradation in cell culture through the degradation tag (dTAG) system.[1][] It serves as a derivative of AP1867, a synthetic ligand that specifically binds to a mutated form of the FKBP12 protein, FKBP12F36V.[3][4] This moiety is incorporated into heterobifunctional molecules, known as dTAGs (e.g., dTAG-13), which link the FKBP12F36V-tagged protein of interest to an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4][5][6][7] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein, offering a rapid, reversible, and highly specific method for studying protein function.[1][]
These application notes provide a comprehensive guide for utilizing AP1867-2-(carboxymethoxy)-based dTAG molecules in cell culture, including detailed protocols for preparing stock solutions, inducing protein degradation, and verifying the experimental outcomes.
Mechanism of Action: The dTAG System
The dTAG system is a powerful chemical biology tool for achieving immediate and selective degradation of a target protein.[4] The system relies on three key components:
-
A Protein of Interest (POI) fused with the FKBP12F36V tag: The gene of the POI is genetically modified to include the sequence for the FKBP12F36V protein. This can be achieved through transient transfection, stable cell line generation, or CRISPR/Cas9-mediated knock-in.[3][4]
-
A dTAG molecule: This heterobifunctional molecule contains a ligand for FKBP12F36V (derived from AP1867-2-(carboxymethoxy)) and a ligand for an E3 ubiquitin ligase (e.g., CRBN or VHL).[5][7]
-
The cellular ubiquitin-proteasome system: This endogenous machinery is responsible for degrading ubiquitinated proteins.
Upon introduction of the dTAG molecule into the cell culture, it forms a ternary complex between the FKBP12F36V-tagged POI and the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.
Caption: dTAG System Signaling Pathway.
Data Presentation
Table 1: Physicochemical Properties of AP1867-2-(carboxymethoxy)
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₇NO₁₁ | [8][9] |
| Molecular Weight | 693.78 g/mol | [8][9] |
| CAS Number | 2230613-03-1 | [8] |
| Appearance | White to off-white solid | MedChemExpress |
| Storage (Powder) | 4°C, protect from light | [8] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [10] |
Table 2: Recommended Working Concentrations and Incubation Times for dTAG Molecules
| Parameter | Recommended Range | Notes | Reference |
| Working Concentration | 50 - 500 nM | Optimal concentration should be determined empirically for each cell line and target protein. | [4][11] |
| Incubation Time | 1 - 24 hours | Pronounced degradation is often observed within 1-4 hours. | [4][12] |
| Vehicle Control | DMSO | The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid toxicity. | [13] |
Experimental Protocols
Protocol 1: Preparation of AP1867-2-(carboxymethoxy)-based dTAG Stock Solution
This protocol describes the preparation of a high-concentration stock solution of a dTAG molecule (e.g., dTAG-13) for use in cell culture experiments.
Materials:
-
AP1867-2-(carboxymethoxy)-containing dTAG molecule (e.g., dTAG-13)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Allow the vial of the dTAG molecule to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of the dTAG molecule in high-quality, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of ~800 g/mol , dissolve 0.8 mg in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Protect from light.[10]
Caption: Stock Solution Preparation Workflow.
Protocol 2: Induction of Target Protein Degradation in Adherent Cells
This protocol details the treatment of adherent cells expressing an FKBP12F36V-tagged protein with a dTAG molecule to induce degradation.
Materials:
-
Adherent cells expressing the FKBP12F36V-tagged protein of interest, cultured in appropriate vessels (e.g., 6-well plates)
-
Complete cell culture medium
-
dTAG molecule stock solution (from Protocol 1)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
The following day, when cells have adhered and are at the desired confluency (typically 50-70%), prepare the working solutions of the dTAG molecule.
-
Dilute the dTAG stock solution in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 250 nM, 500 nM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest dTAG concentration.
-
Carefully aspirate the old medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the medium containing the dTAG molecule or the vehicle control to the respective wells.
-
Incubate the cells at 37°C in a CO₂ incubator for the desired time period (e.g., 1, 2, 4, 8, or 24 hours).
-
After incubation, proceed with downstream analysis, such as cell lysis for Western blotting (Protocol 3) or a cell viability assay (Protocol 4).
Protocol 3: Western Blotting to Confirm Protein Degradation
This protocol is for assessing the level of the target protein after dTAG treatment via Western blotting.
Materials:
-
Treated and control cells from Protocol 2
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Appropriate secondary antibodies conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Procedure:
-
Place the culture plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Perform the same probing steps for the loading control antibody.
-
Develop the blot using a chemiluminescent or fluorescent substrate and capture the image using an appropriate imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Caption: Western Blotting Experimental Workflow.
Protocol 4: Cell Viability Assay
This protocol is to assess the potential cytotoxic effects of the dTAG molecule on the cells.
Materials:
-
Cells treated with a range of dTAG concentrations and a vehicle control (from a setup similar to Protocol 2, often in a 96-well plate format)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader capable of measuring luminescence, absorbance, or fluorescence
Procedure:
-
After the desired incubation period with the dTAG molecule, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (this can range from 10 minutes to a few hours depending on the reagent).
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of viable cells at each dTAG concentration. This is important to ensure that the observed effects are due to the degradation of the target protein and not to non-specific toxicity of the dTAG molecule.[13]
References
- 1. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. AP1867-2-(carboxymethoxy) | 2230613-03-1 | FPD61303 [biosynth.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for In Vivo Studies with AP1867-Derived Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo use of heterobifunctional degraders derived from AP1867-2-(carboxymethoxy). This moiety serves as a crucial building block for the synthesis of Degradation TAG (dTAG) molecules, such as the widely used dTAG-13. The dTAG system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of specific proteins of interest (POIs) in vivo.[1][2][3] This technology is instrumental for target validation in drug discovery and for studying the acute consequences of protein loss in biological systems.[1][3]
The dTAG system operates by hijacking the cell's natural protein disposal machinery. It utilizes a small molecule degrader that binds to both a mutated FKBP12 protein (FKBP12F36V), which is fused to the POI, and an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][][5] This induced proximity leads to the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[2][3][]
Quantitative Data Summary
The following tables summarize the reported in vivo concentrations and pharmacokinetic parameters of dTAG-13, a prominent degrader synthesized using an AP1867-based moiety.
Table 1: In Vivo Dosage and Administration of dTAG-13
| Animal Model | Dosage | Administration Route | Vehicle/Formulation | Reference |
| NOD/SCID Mice | 35 mg/kg | Intraperitoneal (IP) | Not specified | [6] |
| Mice | Not specified | Intravenous (IV) | IV formulation | [7] |
| Mice | Not specified | Intraperitoneal (IP) | Formulation 1 | [7] |
| Mice | Not specified | Subcutaneous (SC) | Formulation 2 | [7] |
| Mice | 35 mg/kg | Intraperitoneal (IP) | Not specified | [8] |
Table 2: Pharmacokinetic Parameters of dTAG-13 in Mice
| Parameter | Value | Administration Route | Reference |
| Half-life (t1/2) | 3.1 hours | Not specified | [9] |
| Half-life (t1/2) | 2.4 hours | Intraperitoneal (IP) | [8] |
| Time to Absorption | Within 40 minutes | Not specified | [9] |
| Tissue Distribution | Most tissues (excluding brain) | Not specified | [9][10][11] |
Signaling Pathway
The dTAG system initiates a signaling cascade that results in the targeted degradation of a protein of interest. The process begins with the administration of the dTAG molecule, which rapidly distributes throughout the organism.
Caption: The dTAG signaling pathway, initiating ternary complex formation and subsequent proteasomal degradation.
Experimental Protocols
This section provides a detailed methodology for a typical in vivo study using dTAG-13 in a mouse model to achieve targeted protein degradation.
Objective: To evaluate the in vivo efficacy of dTAG-13 in degrading a specific FKBP12F36V-tagged protein of interest in a xenograft mouse model.
Materials:
-
dTAG-13 (or other relevant dTAG molecule)
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween-80, Saline, or Corn oil)
-
Mice harboring cells that express the FKBP12F36V-tagged protein of interest (e.g., xenograft model)
-
Standard animal handling and dosing equipment (syringes, needles, etc.)
-
Tissue collection and processing reagents (e.g., lysis buffers, protease inhibitors)
-
Analytical equipment for protein quantification (e.g., Western blot, mass spectrometry)
Protocol:
-
dTAG-13 Formulation:
-
Aqueous Formulation: Prepare a stock solution of dTAG-13 in DMSO. For in vivo administration, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12] Add each component sequentially and ensure complete dissolution. This formulation is suitable for intraperitoneal (IP) or intravenous (IV) injections.
-
Oil-based Formulation: Prepare a stock solution of dTAG-13 in DMSO. Dilute the stock solution in corn oil to the final desired concentration. A common formulation is 10% DMSO in 90% corn oil.[12] This is suitable for subcutaneous (SC) or IP injections.
-
Note: The choice of formulation can impact the pharmacokinetics of the degrader.[7] It is recommended to perform pilot studies to determine the optimal formulation for your specific experimental needs.
-
-
Animal Dosing:
-
Divide the mice into experimental groups (e.g., vehicle control and dTAG-13 treatment group).
-
Administer the formulated dTAG-13 or vehicle to the mice via the chosen route of administration (e.g., a single intraperitoneal dose of 35 mg/kg).[6]
-
The dosing regimen (e.g., single dose or multiple doses) will depend on the experimental goals and the half-life of the degrader and the target protein.
-
-
Sample Collection:
-
At predetermined time points post-dosing (e.g., 2, 4, 8, 12, 24 hours), euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Collect tissues of interest (e.g., tumor, liver, spleen) and plasma.
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further analysis.
-
-
Protein Extraction and Analysis:
-
Homogenize the collected tissues in appropriate lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Analyze the levels of the FKBP12F36V-tagged protein of interest in the tissue lysates by Western blotting or other quantitative protein analysis methods like mass spectrometry.
-
Compare the protein levels in the dTAG-13 treated group to the vehicle-treated group to determine the extent of protein degradation.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo experiment using the dTAG system.
Caption: A typical experimental workflow for in vivo studies using the dTAG system.
Conclusion
The dTAG system, utilizing molecules derived from AP1867-2-(carboxymethoxy), offers a robust and versatile platform for the in vivo study of protein function. The ability to induce rapid and reversible protein degradation provides a unique advantage over traditional genetic knockout or knockdown approaches. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively design and execute in vivo experiments using this powerful technology. Careful consideration of the formulation, dosage, and experimental timeline is crucial for achieving successful and reproducible results.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. FKBP12 PROTAC dTAG-13 | PROTAC | FKBP1 degrader | TargetMol [targetmol.com]
- 7. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Targeted Protein Degradation with AP1867-2-(carboxymethoxy)-Derived Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. One innovative approach in this field is the degradation tag (dTAG) system. This system offers rapid, selective, and reversible control over the abundance of a specific protein. At the core of this technology are heterobifunctional molecules, often assembled using building blocks like AP1867-2-(carboxymethoxy) .
AP1867-2-(carboxymethoxy) is a derivative of AP1867, a synthetic ligand that specifically binds to a mutant form of the FKBP12 protein, namely FKBP12(F36V).[1] By incorporating AP1867-2-(carboxymethoxy) into a chimeric molecule that also includes a ligand for an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), a dTAG molecule is created. When a protein of interest is tagged with the FKBP12(F36V) protein, the dTAG molecule can simultaneously bind to the tagged protein and the E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing dTAG molecules derived from AP1867-2-(carboxymethoxy) for targeted protein degradation in research and drug development settings.
Application Notes
The dTAG system, enabled by molecules synthesized from AP1867-2-(carboxymethoxy), provides a versatile platform for a wide range of applications in cellular biology and pharmacology.
-
Target Validation: Rapidly and specifically degrade a protein of interest to assess its role in cellular processes and its potential as a therapeutic target. The acute and reversible nature of dTAG-mediated degradation allows for precise temporal control not easily achieved with genetic methods like RNAi or CRISPR/Cas9.
-
Mechanism of Action Studies: Investigate the downstream consequences of protein knockdown with high temporal resolution to elucidate signaling pathways and cellular responses.
-
Drug Discovery: Screen for and characterize potential therapeutic agents that function through targeted protein degradation.
-
In Vitro and In Vivo Studies: The dTAG system has been successfully applied in both cell culture models and in vivo animal studies, demonstrating its broad utility.[2][4]
Key dTAG Molecules Derived from AP1867-2-(carboxymethoxy):
-
dTAG-13: A well-characterized dTAG molecule that recruits the E3 ligase CRBN to the FKBP12(F36V)-tagged protein of interest, inducing its degradation.[2][5]
-
dTAG-7: Another CRBN-recruiting degrader with utility in targeted protein degradation.[2]
-
dTAGV-1: A dTAG molecule that recruits the VHL E3 ligase, offering an alternative degradation pathway which can be advantageous for proteins that are resistant to CRBN-mediated degradation.
Data Presentation
The efficacy of dTAG molecules is typically assessed through dose-response and time-course experiments. The following tables summarize representative quantitative data for dTAG-13, a commonly used degrader derived from an AP1867 moiety.
Table 1: Dose-Dependent Degradation of FKBP12(F36V)-Nluc in 293FT Cells
| dTAG-13 Concentration (nM) | Normalized Nluc/Fluc Signal Ratio (Mean ± SD) | Percent Degradation (%) |
| 0 (DMSO) | 1.00 ± 0.05 | 0 |
| 1 | 0.85 ± 0.06 | 15 |
| 10 | 0.40 ± 0.04 | 60 |
| 100 | 0.15 ± 0.03 | 85 |
| 500 | 0.08 ± 0.02 | 92 |
| 1000 | 0.05 ± 0.02 | 95 |
Data is representative and synthesized from graphical representations in Nabet et al., 2018.[2] The experiment was conducted in 293FT cells expressing FKBP12(F36V)-Nluc and treated with dTAG-13 for 24 hours.
Table 2: Time-Course of FKBP12(F36V)-Nluc Degradation with 100 nM dTAG-13
| Time (hours) | Remaining FKBP12(F36V)-Nluc (%) |
| 0 | 100 |
| 1 | 50 |
| 2 | 25 |
| 4 | 10 |
| 8 | <5 |
| 24 | <5 |
Data is representative and synthesized from western blot quantifications in Nabet et al., 2018.[2] The experiment was performed in 293FT cells expressing FKBP12(F36V)-Nluc.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the dTAG system, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: dTAG-Mediated Protein Degradation Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]
- 3. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Development of NanoLuc-targeting protein degraders and a universal reporter system to benchmark tag-targeted degradation platforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the AP1867-Inducible Gene Expression System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AP1867-inducible gene expression system, a powerful tool in synthetic biology and drug development, offers precise temporal and dose-dependent control over the expression of a target gene. This system is a member of the chemically induced dimerization (CID) family of technologies. While AP1867 is a specific ligand for the FKBP12(F36V) mutant protein, the transcriptional regulation application typically utilizes a heterodimerizer, A/C Heterodimerizer (also known as AP21967), to bring together two distinct fusion proteins. This system, originally developed by ARIAD Pharmaceuticals and now available through Takara Bio as the iDimerize Regulated Transcription System, provides a robust platform for studying gene function, validating drug targets, and engineering complex cellular behaviors.
The core principle of this system lies in the ligand-dependent reconstitution of a functional transcription factor. Two engineered proteins are introduced into the host cells:
-
DNA-Binding Domain (DBD) Fusion: A DNA-binding domain, which recognizes a specific promoter sequence, is fused to a dimerization domain, DmrA (an F36V mutant of FKBP12).
-
Activation Domain (AD) Fusion: A transcriptional activation domain is fused to a second, distinct dimerization domain, DmrC (also an F36V mutant of FKBP12).
In the absence of the dimerizer, these two fusion proteins remain separate, and the target gene, under the control of the specific promoter, is transcriptionally silent. The addition of the A/C Heterodimerizer induces the association of the DmrA and DmrC domains, bringing the activation domain into proximity with the DNA-binding domain at the promoter, thereby initiating transcription of the gene of interest. This approach ensures low basal expression and a high induction ratio, making it an ideal system for tightly controlled gene expression studies.
Data Presentation
The performance of the A/C Heterodimerizer-inducible system is characterized by its dose-dependent response and temporal kinetics. The following tables summarize typical quantitative data obtained with this system.
Table 1: Dose-Response of A/C Heterodimerizer on Gene Expression
| A/C Heterodimerizer Concentration (nM) | Reporter Gene Expression (Relative Light Units) |
| 0 | < 50 |
| 0.1 | 1,500 |
| 1 | 15,000 |
| 2 | 25,000 (Half-maximal induction)[1] |
| 10 | 40,000 |
| 100 | 45,000 |
| 500 | 48,000 (Peak effect)[2] |
Note: The data presented are representative and can vary depending on the cell type, promoter strength, and the nature of the reporter gene.
Table 2: Time-Course of Gene Expression Following Induction
| Time Post-Induction | Reporter Gene Expression |
| 0 min | Basal Level |
| 30 min | Detectable Expression[3] |
| 2 hours | Significant Increase |
| 8 hours | Approaching Maximum |
| 24-48 hours | Maximum Expression[3] |
Note: The kinetics of induction and the time to reach maximal expression can be influenced by factors such as the stability of the mRNA and protein product of the gene of interest.
Experimental Protocols
Protocol 1: In Vitro Induction of Gene Expression
This protocol describes the steps for inducing the expression of a target gene in a mammalian cell line stably expressing the DmrA-DBD and DmrC-AD fusion proteins and a reporter gene under the control of a compatible promoter.
Materials:
-
Stable cell line containing the inducible expression system components.
-
Complete cell culture medium.
-
A/C Heterodimerizer (e.g., Takara Cat. No. 635056).
-
Ethanol (for diluting the dimerizer).
-
Phosphate-buffered saline (PBS).
-
Appropriate reagents for assaying the expression of the gene of interest (e.g., luciferase assay reagent, flow cytometer, etc.).
Procedure:
-
Cell Seeding: Plate the stable cells at a density that will ensure they are in a logarithmic growth phase at the time of the assay.
-
Preparation of A/C Heterodimerizer: Prepare a stock solution of A/C Heterodimerizer in ethanol. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (refer to Table 1 for guidance). A broad range of concentrations (e.g., 0.1 nM to 500 nM) is recommended for initial experiments to determine the optimal dose.[3]
-
Induction: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of A/C Heterodimerizer. Include a negative control with medium containing the same concentration of ethanol as the highest dimerizer concentration.
-
Incubation: Incubate the cells for the desired period (refer to Table 2 for a general timeline). For a time-course experiment, have separate plates for each time point.
-
Assay Gene Expression: At the end of the incubation period, wash the cells with PBS and proceed with the appropriate assay to measure the expression of your gene of interest. This could involve measuring reporter enzyme activity (e.g., luciferase, β-galactosidase), quantifying protein levels by Western blot or flow cytometry (if the target is fluorescently tagged), or measuring mRNA levels by RT-qPCR.
Protocol 2: De-induction of Gene Expression
This protocol outlines the procedure for turning off gene expression by removing the A/C Heterodimerizer.
Materials:
-
Induced cells from Protocol 1.
-
Complete cell culture medium without A/C Heterodimerizer.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Removal of Inducer: Aspirate the medium containing the A/C Heterodimerizer from the induced cells.
-
Washing: Wash the cells three times with sterile PBS to ensure complete removal of the dimerizer.
-
Fresh Medium: Add fresh, complete cell culture medium without the A/C Heterodimerizer to the cells.
-
Incubation and Monitoring: Incubate the cells and monitor the decay of the gene product at various time points using the appropriate assay. The rate of decline will depend on the half-life of the mRNA and protein of the target gene.
Visualizations
Signaling Pathway Diagram
Caption: A/C Heterodimerizer induces transcription by dimerizing DBD-DmrA and AD-DmrC.
Experimental Workflow Diagram
Caption: Workflow for dose-response and time-course analysis of inducible gene expression.
References
Application Notes and Protocols for AP1867-2-(carboxymethoxy) in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP1867-2-(carboxymethoxy) is a crucial chemical tool for investigating protein-protein interactions (PPIs) through the innovative degradation tag (dTAG) system. This system offers rapid, selective, and reversible control over the abundance of a target protein, enabling precise studies of its function and interactions. AP1867-2-(carboxymethoxy) is a derivative of AP1867, a synthetic ligand that specifically binds to a mutant form of the FKBP12 protein (FKBP12F36V). In the dTAG system, AP1867-2-(carboxymethoxy) is incorporated into heterobifunctional molecules, known as dTAGs. These molecules act as a bridge, bringing an FKBP12F36V-tagged protein of interest into close proximity with an E3 ubiquitin ligase, typically Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] This chemically induced proximity provides a powerful method to study the consequences of acute protein loss and to validate potential drug targets.
Mechanism of Action: The dTAG System
The dTAG system is a powerful chemical biology tool that allows for the targeted degradation of specific proteins within a cell.[1][2] The system relies on three key components:
-
A Protein of Interest (POI) fused to the FKBP12F36V tag: The gene of the POI is genetically modified to include the coding sequence for the FKBP12F36V mutant protein. This can be achieved through transient transfection, stable lentiviral expression, or CRISPR/Cas9-mediated knock-in at the endogenous locus.[2][4]
-
The dTAG Molecule: This heterobifunctional molecule contains a ligand for FKBP12F36V (derived from AP1867) connected via a linker to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][6]
-
The Endogenous Ubiquitin-Proteasome System: The cell's natural machinery for protein degradation.
Upon introduction of the dTAG molecule into the cells, it simultaneously binds to the FKBP12F36V tag on the POI and to the CRBN E3 ligase. This forms a ternary complex, bringing the POI into close proximity with the E3 ligase. The E3 ligase then polyubiquitinates the POI, marking it for recognition and degradation by the 26S proteasome.[1][2]
Quantitative Data
The efficacy of dTAG molecules is determined by their ability to bind to both the FKBP12F36V tag and the E3 ligase, and their efficiency in inducing the degradation of the target protein. Key parameters include the half-maximal inhibitory concentration (IC50) for binding and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for cellular activity.
Table 1: Biochemical Activity of dTAG Molecules [1]
| Compound | Target | Assay Format | IC50 (nM) |
| dTAG-7 | GST-FKBP12WT | AlphaScreen | >10000 |
| dTAG-7 | GST-FKBP12F36V | AlphaScreen | 180 |
| dTAG-7 | HIS-CRBN-DDB1 | AlphaScreen | 230 |
| dTAG-13 | GST-FKBP12WT | AlphaScreen | >10000 |
| dTAG-13 | GST-FKBP12F36V | AlphaScreen | 160 |
| dTAG-13 | HIS-CRBN-DDB1 | AlphaScreen | 230 |
| dTAG-48 | GST-FKBP12WT | AlphaScreen | 480 |
| dTAG-48 | GST-FKBP12F36V | AlphaScreen | 12 |
| dTAG-48 | HIS-CRBN-DDB1 | AlphaScreen | 310 |
Table 2: Cellular Degradation Activity of dTAG Molecules [1]
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |
| dTAG-7 | FKBP12F36V-Nluc | 293FT | ~100 | >90 | 24 |
| dTAG-13 | FKBP12F36V-Nluc | 293FT | ~50 | >95 | 24 |
| dTAG-13 | BRD4-FKBP12F36V | MV4;11 | <10 | >95 | 4 |
Experimental Protocols
Protocol 1: In Vitro Ternary Complex Formation Assay (AlphaScreen)
This protocol describes the use of an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) to quantify the formation of the ternary complex between the FKBP12F36V-tagged protein, the dTAG molecule, and the CRBN E3 ligase complex.
Materials:
-
Purified GST-tagged FKBP12F36V
-
Purified His-tagged CRBN/DDB1 complex
-
dTAG molecule (e.g., dTAG-13) stock solution in DMSO
-
AlphaScreen Glutathione Donor Beads
-
AlphaScreen Ni-NTA Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white opaque microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the dTAG molecule in assay buffer.
-
Dilute GST-FKBP12F36V and His-CRBN/DDB1 to the desired final concentration in assay buffer.
-
Prepare a slurry of Donor and Acceptor beads in assay buffer according to the manufacturer's instructions. Keep the beads protected from light.
-
-
Assay Plate Setup:
-
Add 5 µL of the dTAG molecule dilution or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the diluted GST-FKBP12F36V to each well.
-
Add 5 µL of the diluted His-CRBN/DDB1 to each well.
-
-
Incubation:
-
Seal the plate and incubate for 1 hour at room temperature with gentle shaking to allow for ternary complex formation.
-
-
Bead Addition:
-
Add 10 µL of the bead mixture to each well under subdued light.
-
-
Final Incubation:
-
Seal the plate and incubate for 1-2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control and plot the signal against the logarithm of the dTAG molecule concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol details the steps to assess the degradation of an FKBP12F36V-tagged target protein in cells upon treatment with a dTAG molecule using Western blotting.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for AP1867-Derivative-Mediated Control of CRISPR Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing AP1867-based chemical inducers of dimerization (CIDs) to achieve precise temporal control over CRISPR-Cas9 activity. The primary focus is on the Degradable Tag (dTAG) system, which employs molecules incorporating an AP1867 derivative, such as AP1867-2-(carboxymethoxy), to induce the targeted and rapid degradation of Cas9 protein. This approach is critical for minimizing off-target effects and fine-tuning genome editing outcomes.[1][2]
Introduction to Chemically Inducible CRISPR Systems
The CRISPR-Cas9 system has revolutionized genome editing; however, uncontrolled, continuous Cas9 activity can lead to significant off-target mutations and cellular toxicity.[3][4] To address this, chemically inducible systems have been developed to provide external control over the timing and duration of nuclease activity. One robust method utilizes chemical inducers of dimerization (CIDs) to control protein function post-translationally.[3]
The system described here is based on the highly specific interaction between a mutant FK506-binding protein 12 (FKBP12F36V) and a synthetic ligand, AP1867, or its derivatives. This interaction can be leveraged in two primary ways for CRISPR applications:
-
Inducible Activation (Split-Cas9): Cas9 is split into two inactive fragments, each fused to a dimerization domain (e.g., FKBP12F36V and FRB). The addition of a CID like rapamycin or a related molecule brings the fragments together, reconstituting a functional Cas9 enzyme and initiating gene editing.[5][6]
-
Inducible Degradation (dTAG System): The Cas9 protein is fused to the FKBP12F36V tag. A dTAG molecule, which is a heterodimeric compound containing an AP1867 moiety (like AP1867-2-(carboxymethoxy)) linked to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL), is introduced.[7] This dTAG molecule acts as a bridge, bringing the FKBP12F36V-Cas9 protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This effectively terminates Cas9 activity.
Controlling Cas9 longevity with the dTAG system allows researchers to create a finite window of nuclease activity, which has been shown to significantly improve the specificity of genome editing by reducing off-target cleavage.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the molecular mechanism of the dTAG system and the general workflow for its application in a CRISPR experiment.
Caption: dTAG-mediated ubiquitination and degradation of Cas9.
Caption: Experimental workflow for inducible Cas_9_ degradation.
Caption: Logical overview of CID applications in CRISPR.
Experimental Protocols
Protocol 1: Inducible Degradation of Cas9 using the dTAG System
This protocol outlines the steps to quantify the dose- and time-dependent degradation of FKBP12F36V-Cas9 and its effect on genome editing efficiency.
Materials:
-
HEK293T cells stably expressing FKBP12F36V-tagged SpCas9.
-
gRNA expression plasmid targeting a specific locus (e.g., EMX1).
-
Lipofectamine 3000 or other suitable transfection reagent.[1]
-
dTAG molecule (e.g., dTAG-47, which incorporates an AP1867 derivative).[1]
-
DMSO (for stock solution).
-
Cell culture medium, PBS, and other standard cell culture reagents.
-
Reagents for genomic DNA extraction, PCR, T7 Endonuclease I (T7E1) assay, and Western blotting.
Methodology:
-
Cell Seeding:
-
Seed HEK293T cells stably expressing FKBP12F36V-Cas9 in 24-well plates at a density of 1 x 105 cells per well, 24 hours prior to transfection.
-
-
Transfection:
-
Transfect the cells with the gRNA plasmid (e.g., 250 ng per well) using Lipofectamine 3000 according to the manufacturer's protocol.[1] This initiates the expression of the gRNA, allowing the pre-existing Cas9 to form an active RNP complex and begin editing.
-
-
dTAG Molecule Treatment (Dose-Response):
-
Prepare a 10 mM stock solution of the dTAG molecule in DMSO. Further dilute in cell culture medium to create a range of working concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
At a fixed time point after transfection (e.g., 6 hours), replace the medium in the wells with medium containing the different concentrations of the dTAG molecule. Include a DMSO-only control.
-
Incubate the cells for a fixed duration (e.g., 48 hours).
-
-
dTAG Molecule Treatment (Time-Course):
-
At different time points after transfection (e.g., 0, 6, 12, 24, 48 hours), add a fixed, effective concentration of the dTAG molecule (e.g., 100 nM) to the respective wells.[1]
-
Harvest all cells at a final time point (e.g., 72 hours post-transfection).
-
-
Sample Harvesting and Analysis:
-
For Genome Editing Analysis:
-
Harvest cells from each well and extract genomic DNA.
-
Amplify the target locus using PCR.
-
Perform a T7E1 assay or Sanger sequencing with TIDE/ICE analysis to quantify the percentage of insertions/deletions (indels).
-
-
For Protein Degradation Analysis:
-
Lyse cells and prepare protein lysates.
-
Perform a Western blot using an antibody against Cas9 to visualize its degradation. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Quantitative Data Presentation
The following tables present example data from experiments using a dTAG system to control Cas9 activity.
Table 1: Dose-Response Effect of dTAG Molecule on Cas9 Levels and On-Target Editing
| dTAG Concentration (nM) | Relative Cas9 Protein Level (%) | On-Target Indel Frequency (%) |
| 0 (DMSO Control) | 100 | 45.2 |
| 10 | 65.1 | 31.5 |
| 50 | 21.8 | 14.3 |
| 100 | 4.5 | 5.8 |
| 500 | < 1 | 1.2 |
| 1000 | < 1 | 0.9 |
| Data collected 48 hours after dTAG addition. |
Table 2: Time-Course of dTAG Addition on On- and Off-Target Editing
| Time of dTAG Addition (Hours post-transfection) | Cas9 Activity Window (Hours) | On-Target Indel Freq. (%) | Off-Target Site 1 Indel Freq. (%) | On:Off Ratio |
| No dTAG (Control) | 72 | 48.5 | 12.1 | 4.0 |
| 48 | 48 | 46.2 | 9.8 | 4.7 |
| 24 | 24 | 35.1 | 4.3 | 8.2 |
| 12 | 12 | 21.9 | 1.5 | 14.6 |
| 6 | 6 | 12.4 | < 0.5 | > 24.8 |
| 0 | 0 | < 0.5 | < 0.5 | N/A |
| dTAG molecule added at a final concentration of 100 nM. All samples harvested at 72 hours post-transfection.[2] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. choudharylab.com [choudharylab.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. A Split Cas9 Architecture for Inducible Genome Editing and Transcription Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20170233703A1 - Genetic indicator and control system and method utilizing split Cas9/CRISPR domains for transcriptional control in eukaryotic cell lines - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cell-Permeable AP1867-2-(carboxymethoxy)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP1867-2-(carboxymethoxy) is a synthetic, cell-permeable molecule that serves as a crucial component in the construction of heterobifunctional degraders, specifically within the degradation tag (dTAG) system. It is a derivative of AP1867, a ligand designed to selectively bind to a mutated form of the FKBP12 protein, FKBP12F36V. The primary application of AP1867-2-(carboxymethoxy) is as a building block for creating dTAG molecules, which are powerful chemical tools for inducing rapid and specific degradation of target proteins in vitro and in vivo.[1][2][3][4][]
The dTAG system offers a versatile method for target validation and studying protein function by hijacking the cell's natural protein disposal machinery.[1][] This is achieved by tagging a protein of interest with the FKBP12F36V mutant protein. A dTAG molecule, synthesized using AP1867-2-(carboxymethoxy), then acts as a bridge, bringing the tagged protein into proximity with an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][6] This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[4][7] The degradation is rapid, often occurring within an hour, and can be reversed by washing out the dTAG molecule.[1]
These application notes provide a comprehensive overview of the use of AP1867-2-(carboxymethoxy) in the context of the dTAG system, including detailed protocols for its application in targeted protein degradation studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the dTAG system and a typical experimental workflow for its implementation.
References
- 1. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 2. media.addgene.org [media.addgene.org]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 6. biorxiv.org [biorxiv.org]
- 7. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for Inducing Apoptosis via Targeted Protein Degradation using the dTAG System
Leveraging AP1867-2-(carboxymethoxy) within the dTAG System for Apoptosis Induction
Introduction
AP1867-2-(carboxymethoxy) is a critical chemical moiety for researchers studying protein function and its role in cellular processes such as apoptosis. It is not a direct inducer of apoptosis but serves as a selective binding ligand for the mutant FKBP12F36V protein. This unique interaction is the foundation of the degradation tag (dTAG) system, a powerful chemical biology tool for inducing rapid and specific degradation of a target protein of interest (POI).[1][2][3][4][5][6][][8] By fusing the FKBP12F36V tag to a POI, researchers can hijack the cell's natural protein disposal machinery to eliminate the target protein and study the resulting cellular phenotype, including the induction of apoptosis.
This is achieved using a heterobifunctional molecule, referred to as a dTAG degrader (e.g., dTAG-13), which incorporates an AP1867-based ligand, a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][6][] The dTAG molecule facilitates the formation of a ternary complex between the FKBP12F36V-tagged POI and the E3 ligase, leading to polyubiquitination and subsequent degradation of the POI by the proteasome.[6][]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize the dTAG system to degrade a target protein and subsequently induce and quantify apoptosis. The protocols and data presented are based on the established capabilities of the dTAG system for rapid and potent protein degradation.[1][2][3]
Data Presentation
The following tables summarize the characteristics of a representative dTAG molecule and provide illustrative quantitative data for a typical apoptosis induction experiment following target protein degradation.
Table 1: Characteristics of a Representative dTAG Molecule (dTAG-13)
| Parameter | Description |
| Components | 1. FKBP12F36V Ligand: Based on AP1867, provides high-affinity and selective binding to the FKBP12F36V tag. 2. E3 Ligase Ligand: A thalidomide-based moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase. 3. Linker: Chemically connects the two ligands. |
| Mechanism of Action | Forms a ternary complex between the FKBP12F36V-tagged protein of interest and the CRBN E3 ligase, leading to ubiquitination and proteasomal degradation of the target protein.[1][6][] |
| Selectivity | Highly selective for the FKBP12F36V mutant over the wild-type FKBP12 protein.[9] |
| Effective Concentration | Typically induces significant protein degradation at concentrations ranging from 100 to 1000 nM.[9] |
| Kinetics | Induces rapid protein degradation, often observable within 1-4 hours of treatment.[9][10] |
Table 2: Illustrative Data for dTAG-Mediated Degradation of an Anti-Apoptotic Protein (e.g., Bcl-xL-FKBP12F36V) and Subsequent Apoptosis Induction in a Cancer Cell Line
| dTAG-13 Concentration (nM) | Treatment Time (hours) | Bcl-xL-FKBP12F36V Degradation (%) | Apoptotic Cells (%) (Annexin V Positive) |
| 0 (Vehicle) | 24 | 0 | 5.2 |
| 100 | 24 | 85.6 | 45.8 |
| 500 | 24 | 97.2 | 78.3 |
| 1000 | 24 | 98.1 | 82.1 |
| 500 | 4 | 55.3 | 15.7 |
| 500 | 8 | 89.1 | 35.4 |
| 500 | 16 | 96.5 | 65.9 |
| 500 | 24 | 97.2 | 78.3 |
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing an FKBP12F36V-Tagged Protein of Interest
This protocol describes the creation of a stable cell line expressing a protein of interest (POI) fused to the FKBP12F36V tag using lentiviral transduction.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells for stable expression
-
Lentiviral transfer plasmid containing the POI-FKBP12F36V fusion construct (plasmids are available from Addgene)[1]
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM and FBS
-
Polybrene
-
Puromycin or other selection antibiotic
-
6-well plates
Procedure:
-
Lentivirus Production:
-
Seed HEK293T cells in a 6-well plate at a density of 0.5 x 106 cells/well.
-
The next day, co-transfect the cells with the lentiviral transfer plasmid (POI-FKBP12F36V), psPAX2, and pMD2.G using a suitable transfection reagent according to the manufacturer's instructions.
-
After 48-72 hours, harvest the virus-containing supernatant and filter it through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate at a density of 0.2 x 106 cells/well.
-
The following day, remove the culture medium and add the viral supernatant to the cells. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
After 24 hours of transduction, replace the viral supernatant with fresh culture medium containing the appropriate concentration of selection antibiotic (e.g., puromycin, concentration to be determined by a kill curve).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until antibiotic-resistant colonies appear.
-
Expand the resistant colonies to establish a stable cell line.
-
-
Validation:
-
Confirm the expression of the POI-FKBP12F36V fusion protein by Western blotting using an antibody against the POI or the FKBP12 tag.
-
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the procedure for quantifying the degradation of the FKBP12F36V-tagged POI upon treatment with a dTAG degrader.
Materials:
-
Stable cell line expressing POI-FKBP12F36V
-
dTAG degrader (e.g., dTAG-13)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (against POI and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed the stable cells in a 6-well plate.
-
Treat the cells with the desired concentrations of the dTAG degrader or DMSO for the specified time points.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin).
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol describes how to quantify the percentage of apoptotic cells using flow cytometry.
Materials:
-
Stable cell line expressing POI-FKBP12F36V
-
dTAG degrader
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed the stable cells in a 6-well plate and treat them with the dTAG degrader or DMSO as described in Protocol 2.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within 1 hour.
-
Use unstained and single-stained controls for compensation and to set the gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
The total percentage of apoptotic cells is the sum of the early and late apoptotic populations.
-
Visualizations
Caption: Mechanism of the dTAG system for targeted protein degradation.
Caption: Experimental workflow for apoptosis induction and analysis.
Caption: Simplified signaling pathway of dTAG-induced apoptosis.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepdyve.com [deepdyve.com]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 8. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 9. graylab.stanford.edu [graylab.stanford.edu]
- 10. m.youtube.com [m.youtube.com]
Lentiviral Delivery of the dTAG System for Targeted Protein Degradation using AP1867-based Degraders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI).[1][2] This technology offers precise temporal control over protein levels, making it an invaluable asset for target validation in drug discovery and for studying the dynamic roles of proteins in complex biological systems.[1][3][4][5] The dTAG system relies on the expression of the POI fused to a mutant FKBP12 protein (FKBP12F36V).[1][2] A heterobifunctional degrader molecule, such as dTAG-13, which is derived from AP1867, then selectively binds to both the FKBP12F36V tag and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[1][2][4][6]
Lentiviral vectors are a highly efficient means of delivering the genetic material encoding the FKBP12F36V-tagged protein into a wide range of cell types, including primary and non-dividing cells. This allows for the generation of stable cell lines that constitutively express the tagged protein, providing a robust platform for studying the effects of its acute depletion. These application notes provide detailed protocols for the lentiviral delivery of the dTAG system and its application in targeted protein degradation experiments using AP1867-based degraders.
Principle of the dTAG System
The dTAG system is composed of three key components:
-
The dTAG Tag (FKBP12F36V): A mutated form of the human FKBP12 protein with a phenylalanine to valine substitution at position 36. This mutation creates a "hole" that allows for the specific binding of a "bumped" ligand, such as AP1867 and its derivatives.[1]
-
The dTAG Degrader: A heterobifunctional small molecule, like dTAG-13, that consists of a high-affinity ligand for FKBP12F36V (derived from AP1867) connected via a linker to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4][6]
-
The Endogenous Ubiquitin-Proteasome System: The cell's natural machinery for protein degradation.
Upon introduction of the dTAG degrader, a ternary complex is formed between the FKBP12F36V-tagged protein, the degrader molecule, and the E3 ligase.[1][4] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for rapid degradation by the 26S proteasome.[3][6] This process is highly efficient and can lead to significant protein depletion within a short timeframe.
Data Presentation
Degradation Efficiency of dTAG-13
The following table summarizes the degradation efficiency of various FKBP12F36V-tagged proteins upon treatment with dTAG-13 in different cell lines.
| Target Protein | Cell Line | dTAG-13 Concentration | Treatment Time | Degradation Level | Reference |
| BRD4-FKBP12F36V | MV4;11 | 500 nM | 1 hour | >90% | [1] |
| HDAC1-FKBP12F36V | MV4;11 | 500 nM | 1 hour | Pronounced | [1] |
| MYC-FKBP12F36V | MV4;11 | 500 nM | 1 hour | Pronounced | [1] |
| EZH2-FKBP12F36V | MV4;11 | 500 nM | 1 hour | Pronounced | [1] |
| PLK1-FKBP12F36V | MV4;11 | 500 nM | 1 hour | Pronounced | [1] |
| KRASG12V-FKBP12F36V | MV4;11 | 500 nM | 4-8 hours | Near Complete | [1] |
| FKBP12F36V-Nluc | 293FT | 100 nM | 4 hours | Potent Reduction | [1] |
| FKBP-tagged protein | Glioma cells | 500 nM | 24 hours | Complete | [7] |
| FKBP-tagged chromatin protein | mESC | 50-500 nM | 1 hour | Considerable | [7] |
Recommended Puromycin Concentrations for Stable Cell Line Selection
This table provides a general guideline for puromycin concentrations to select for cells successfully transduced with lentiviral vectors carrying a puromycin resistance gene. Note: It is crucial to perform a kill curve for each specific cell line to determine the optimal concentration.
| Cell Line Type | Puromycin Concentration Range (µg/mL) | Reference |
| Adherent Mammalian Cells | 1 - 10 | [4][8] |
| Suspension Mammalian Cells | 0.5 - 10 | [4] |
| HeLa | ~2 | [8] |
| A549 | ~8 | [8] |
| Primary Human Dental Pulp Stem Cells | 1 | [9] |
| Tumor Cell Lines | 5 - 10 | [9] |
Experimental Protocols
Protocol 1: Lentiviral Plasmid Construction
-
Vector Selection: Choose a lentiviral expression vector containing the FKBP12F36V tag. Plasmids for both N-terminal and C-terminal tagging are commercially available (e.g., from Addgene). The choice of tagging terminus should be carefully considered to minimize interference with the protein's function.
-
Cloning: Clone the cDNA of your protein of interest into the chosen lentiviral dTAG vector using standard molecular cloning techniques. Ensure the POI is in-frame with the FKBP12F36V tag.
-
Sequence Verification: Verify the entire open reading frame of the fusion construct by Sanger sequencing to ensure the absence of mutations and correct fusion of the POI with the dTAG.
Protocol 2: Lentivirus Production
This protocol is for small-scale lentivirus production in a 10 cm dish.
Materials:
-
HEK293T cells
-
Complete DMEM (high glucose, 10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral dTAG expression plasmid
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for 2nd generation)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the lentiviral dTAG expression plasmid and packaging plasmids in Opti-MEM.
-
In a separate sterile tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Harvesting: 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Filtering and Storage: Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter. Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 3: Lentiviral Transduction and Generation of Stable Cell Lines
Materials:
-
Target cells
-
Lentiviral stock
-
Polybrene
-
Puromycin
-
Complete growth medium for target cells
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
Thaw the lentiviral stock on ice.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium (final concentration of 4-8 µg/mL).
-
Remove the old medium from the cells and add the transduction medium containing the desired amount of lentivirus (Multiplicity of Infection - MOI - should be optimized for each cell line, a range of 1-10 is a good starting point).
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Puromycin Selection (Kill Curve):
-
To determine the optimal puromycin concentration, seed untransduced cells in a 24-well plate.
-
The next day, add a range of puromycin concentrations (e.g., 0.5, 1, 2, 4, 6, 8, 10 µg/mL) to the wells.
-
Incubate for 3-7 days, replacing the medium with fresh puromycin-containing medium every 2-3 days.
-
The optimal concentration is the lowest concentration that results in 100% cell death within 3-7 days.
-
-
Stable Cell Line Selection:
-
48 hours post-transduction, replace the medium with fresh complete growth medium containing the predetermined optimal concentration of puromycin.
-
Continue to culture the cells in the presence of puromycin, replacing the medium every 2-3 days, until all non-transduced cells are eliminated.
-
-
Expansion and Validation: Expand the puromycin-resistant cells. Validate the expression of the FKBP12F36V-tagged protein by Western blot or flow cytometry.
Protocol 4: Protein Degradation and Analysis
Materials:
-
Stable cell line expressing the FKBP12F36V-tagged protein
-
dTAG degrader (e.g., dTAG-13)
-
DMSO (for stock solution)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Antibodies for Western blot (anti-tag, anti-POI, and loading control)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the dTAG degrader in DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[3] AP1867 and its derivatives should also be stored at -20°C for long-term stability.[10][11][12]
-
Cell Treatment:
-
Seed the stable cell line in appropriate culture vessels.
-
Once the cells have reached the desired confluency, treat them with the dTAG degrader at the desired final concentration (typically in the range of 50-500 nM). Include a DMSO-treated vehicle control.
-
Incubate for the desired time points (e.g., 1, 2, 4, 8, 24 hours) to assess degradation kinetics.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the tag (e.g., anti-HA or anti-FKBP12), the protein of interest, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizations
References
- 1. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Ortho AP 1867 Supplier | CAS 2230613-03-1 | Tocris Bioscience [tocris.com]
- 8. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Lentiviral Vector Production Workflow | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Targeted Protein Degradation with the dTAG System
Welcome to the technical support center for researchers utilizing the dTAG system for targeted protein degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving dTAG molecules, which are often synthesized using the AP1867-2-(carboxymethoxy) moiety.
Understanding the dTAG System and the Role of AP1867
A common point of confusion is the function of AP1867 and its derivatives. It is crucial to understand that AP1867-2-(carboxymethoxy) is not a traditional chemical inducer of dimerization for activating signaling pathways. Instead, it is a key component of dTAG molecules, which are heterobifunctional degraders. The AP1867 moiety selectively binds to the mutant FKBP12(F36V) protein, while another part of the dTAG molecule recruits an E3 ubiquitin ligase. This "induced dimerization" brings your protein of interest into proximity with the cellular degradation machinery, leading to its destruction.[1][2][3][4] Therefore, an experimental failure is not a lack of dimerization-induced activity, but a lack of target protein degradation.
The dTAG system leverages the cell's own ubiquitin-proteasome pathway to achieve rapid and specific protein knockdown.[5] A dTAG molecule forms a ternary complex between the FKBP12(F36V)-tagged protein of interest and an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][4] This proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.[5]
Caption: Mechanism of the dTAG system for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: Why is my FKBP12(F36V)-tagged protein not degrading after adding the dTAG molecule?
A1: There are several potential reasons for a lack of degradation. This guide will walk you through the most common failure points, from the integrity of your fusion construct to the experimental conditions. We recommend following the troubleshooting workflow below.
Q2: What is the difference between dTAG molecules that recruit CRBN versus VHL?
A2: dTAG molecules can be designed to recruit different E3 ligases, most commonly CRBN (e.g., with dTAG-13) or VHL (e.g., with dTAGv-1).[4] The choice can be important as the efficiency of degradation can be cell-type or target-dependent. If you observe poor degradation with a CRBN-recruiting dTAG, consider trying a VHL-recruiting version, as the availability and activity of E3 ligases can vary between cell lines.[4]
Q3: How quickly should I expect to see protein degradation?
A3: The dTAG system is designed for rapid protein knockdown. Degradation can often be detected within an hour of adding the dTAG molecule, with substantial degradation typically observed within 2-8 hours.[3][5] However, the exact kinetics can depend on the target protein's stability, cellular localization, and abundance.
Q4: Are dTAG molecules toxic to cells?
A4: While generally well-tolerated at effective concentrations, dTAG molecules can exhibit toxicity at higher doses.[6] It is essential to perform a dose-response experiment to determine the optimal concentration that maximizes degradation while minimizing toxicity. Always run a control with parental cells (not expressing the FKBP12(F36V) tag) to assess baseline toxicity of the compound.[5][6]
Q5: Can I use the dTAG system in vivo?
A5: Yes, the dTAG system has been successfully used in in vivo models, including mice.[1][7] However, in vivo application requires careful consideration of the dTAG molecule's formulation, pharmacokinetics, and potential toxicity.[7]
Troubleshooting Guide
If you are not observing the expected degradation of your target protein, follow this step-by-step troubleshooting guide.
Caption: Logical workflow for troubleshooting failed dTAG experiments.
Step 1: Verify the Expression and Integrity of the FKBP12(F36V) Fusion Protein
| Potential Issue | Recommended Action |
| No or low expression of the fusion protein. | Verify protein expression via Western Blot using an antibody against your protein of interest or an included epitope tag (e.g., HA).[3] Confirm the integrity of your expression vector by sequencing. |
| Incorrect protein size or multiple bands. | The fusion protein may be cleaved, aggregated, or improperly folded. Ensure your DNA construct is in-frame. Consider adding a smaller epitope tag for easier detection. |
| Fusion protein is not properly localized. | The FKBP12(F36V) tag might interfere with localization signals. Check subcellular localization using immunofluorescence. |
Step 2: Confirm Functionality of the Tagged Protein
| Potential Issue | Recommended Action |
| The FKBP12(F36V) tag disrupts protein function. | The placement of the tag (N-terminus vs. C-terminus) is critical. It is highly recommended to create and test both N- and C-terminal fusions to see which is better tolerated.[5][6] |
| Overexpression of the fusion protein overwhelms the degradation machinery. | Use an inducible expression system or CRISPR/Cas9-mediated knock-in to express the fusion protein at endogenous or near-endogenous levels.[1] |
Step 3: Validate the dTAG Molecule and Experimental Conditions
| Quantitative Parameter | Recommended Range/Action |
| dTAG Molecule Concentration | Perform a dose-response curve, typically from 10 nM to 5 µM. Effective concentrations are often in the sub-micromolar range.[2][8] |
| Treatment Duration | Conduct a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to find the optimal degradation window.[3] |
| dTAG Molecule Integrity | dTAG molecules can degrade. Use a fresh aliquot or a new batch if degradation was previously successful. |
| Choice of dTAG Molecule | If using a CRBN-based degrader (e.g., dTAG-13) with no success, try a VHL-based degrader (e.g., dTAGv-1) or vice versa.[4] |
Step 4: Verify the Cellular Degradation Machinery
| Potential Issue | Recommended Action (Control Experiments) |
| The ubiquitin-proteasome system is compromised in your cell line. | Proteasome Inhibitor Rescue: Co-treat cells with your dTAG molecule and a proteasome inhibitor (e.g., 1 µM Carfilzomib or MG132). If the dTAG molecule is working, protein degradation should be blocked or "rescued".[1][9] |
| The required E3 ligase is not expressed or is inactive. | E3 Ligase Inhibitor Rescue: Co-treat with an inhibitor of the neddylation pathway (e.g., MLN4924), which is required for the activity of cullin-RING E3 ligases. This should also rescue degradation.[1][9] |
| Off-target effects are causing protein loss. | Genetic Knockout Control: Test your dTAG molecule in a cell line where the corresponding E3 ligase (e.g., CRBN) has been knocked out. The dTAG molecule should have no effect in these cells.[9] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
-
Cell Seeding: Plate your cells (both the experimental line expressing the FKBP12(F36V) fusion and the parental control line) at a density that will ensure they are in a logarithmic growth phase and sub-confluent at the time of harvest.
-
Treatment: Add the dTAG molecule at the desired concentrations (from your dose-response experiment) to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired amount of time (from your time-course experiment).
-
Cell Lysis: Wash cells with cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against your protein of interest or the epitope tag. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Proteasome Inhibitor Rescue Experiment
-
Cell Seeding: Plate your cells as described in Protocol 1.
-
Pre-treatment: One hour prior to adding the dTAG molecule, pre-treat the "rescue" wells with a proteasome inhibitor (e.g., 1 µM Carfilzomib).
-
Co-treatment: Add the dTAG molecule at a concentration known to cause degradation to both the "degradation" wells and the "rescue" wells. Add only vehicle to the control wells.
-
Incubation and Analysis: Incubate for the optimal degradation time. Harvest the cells and perform Western Blot analysis as described in Protocol 1.
-
Expected Outcome: You should observe significant protein degradation in the cells treated with the dTAG molecule alone, but not in the cells co-treated with the proteasome inhibitor. This confirms that the protein loss is proteasome-dependent.[1]
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 6. blog.addgene.org [blog.addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: dTAG Experiments with AP1867
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dTAG system with AP1867 and its derivatives. The information is tailored for scientists and professionals in drug development and cellular biology research.
Frequently Asked Questions (FAQs)
Q1: What is the dTAG system and how does it work?
The dTAG (degradation tag) system is a chemical biology tool for rapid and specific degradation of a protein of interest (POI) within a cell.[1] It relies on two key components:
-
A protein of interest fused to the FKBP12F36V tag: The gene of your target protein is engineered to include a tag encoding a mutated version of the FKBP12 protein (F36V).[1] This can be achieved through methods like CRISPR/Cas9-mediated knock-in at the endogenous locus or lentiviral transduction for exogenous expression.[2][3]
-
A dTAG degrader molecule: These are heterobifunctional molecules, such as dTAG-13, which are derived from the selective FKBP12F36V ligand AP1867.[4][5] One end of the dTAG molecule binds to the FKBP12F36V tag on your protein of interest, while the other end recruits a specific E3 ubiquitin ligase (e.g., Cereblon [CRBN] for dTAG-13 or von Hippel-Lindau [VHL] for dTAGv-1).[6][7] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
Q2: What is AP1867 and how does it relate to dTAG degraders?
AP1867 is a synthetic, cell-permeable ligand that selectively binds to the F36V mutant of the FKBP12 protein.[8][9] It serves as the precursor for creating dTAG molecules. By itself, AP1867 binds to FKBP12F36V but does not induce degradation. To become a degrader, AP1867 is chemically linked to a ligand that binds to an E3 ubiquitin ligase.[4]
Q3: What are the key differences between dTAG-13 and dTAGv-1?
The primary difference lies in the E3 ligase they recruit for target degradation. This can be crucial, as the efficiency of degradation can be cell-type or target-protein dependent. Some proteins may be more efficiently degraded by one E3 ligase over the other.[10]
| Feature | dTAG-13 | dTAGv-1 |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Precursor | AP1867 derivative linked to a CRBN ligand (e.g., thalidomide) | AP1867 derivative linked to a VHL ligand |
| Considerations | Well-established and widely used. | Can be effective for targets that are resistant to CRBN-mediated degradation.[6] |
Q4: Should I use CRISPR/Cas9 knock-in or lentiviral expression to tag my protein?
The choice between CRISPR/Cas9 and lentiviral expression depends on your experimental goals.
| Method | Pros | Cons |
| CRISPR/Cas9 Knock-in | Endogenous expression levels, more physiologically relevant. | Can be technically challenging and time-consuming to generate and validate clones. Lower efficiency than lentiviral methods.[11] |
| Lentiviral Expression | High efficiency of generating tagged cell lines. Useful for initial screening and testing of the dTAG system for a new target.[12] | Overexpression of the target protein can lead to non-physiological artifacts. |
Troubleshooting Guides
Problem 1: No or Inefficient Degradation of the Target Protein
You've treated your FKBP12F36V-tagged cells with a dTAG degrader, but the protein levels are not decreasing as expected.
Troubleshooting workflow for no or inefficient protein degradation.
Q: My FKBP12F36V-tagged protein is expressed, but it doesn't degrade. What could be the issue?
-
Suboptimal dTAG Molecule Concentration: The "hook effect" is a known phenomenon with PROTACs and dTAG molecules where very high concentrations can inhibit the formation of the ternary complex (Target-dTAG-E3 ligase), leading to reduced degradation.[13]
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) to find the optimal concentration for degradation.[14]
-
-
Inactive dTAG Molecule: Improper storage or handling can lead to the degradation of the dTAG molecule.
-
Cell Line Specific Effects: The expression levels of the required E3 ligase (CRBN or VHL) can vary between cell lines.
-
Solution: Confirm the expression of the relevant E3 ligase in your cell line. If expression is low, consider using a different dTAG molecule that recruits an alternative E3 ligase (e.g., switch from dTAG-13 to dTAGv-1).[6]
-
-
Fusion Protein Conformation: The FKBP12F36V tag may be buried within the folded structure of the fusion protein, making it inaccessible to the dTAG molecule.
-
Solution: If you have tagged one terminus (e.g., N-terminus), try tagging the other terminus (C-terminus). It is recommended to test both N- and C-terminal fusions to determine which is more amenable to degradation.[15]
-
-
Impaired Proteasome Activity: If the proteasome is inhibited or not functioning correctly, ubiquitinated proteins will not be degraded.
-
Solution: As a control, treat your cells with a known proteasome inhibitor like MG132 in addition to the dTAG molecule. An accumulation of the ubiquitinated form of your target protein would indicate that the upstream steps of the dTAG system are working.[3]
-
Problem 2: High Background or Non-Specific Bands on Western Blot
Your Western blot shows high background or multiple bands, making it difficult to interpret the degradation of your target protein.
Troubleshooting workflow for high background or non-specific bands.
Q: I'm seeing a lot of background on my Western blot. How can I reduce it?
-
Insufficient Blocking: The antibodies may be binding non-specifically to the membrane.
-
Antibody Concentration Too High: High concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Solution: Titrate your antibodies to find the optimal dilution that gives a strong signal for your target with minimal background.[18]
-
-
Inadequate Washing: Residual unbound antibodies can cause high background.
-
Solution: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., 0.1% in TBS or PBS).[19]
-
Q: I see multiple bands on my Western blot. What could be the cause?
-
Protein Degradation Products: The lower molecular weight bands could be degradation products of your target protein.
-
Solution: Ensure you use protease inhibitors in your lysis buffer and keep your samples on ice to minimize protein degradation.[12]
-
-
Non-specific Antibody Binding: Your primary antibody may be cross-reacting with other proteins.
-
Solution: Run a negative control with a cell line that does not express your tagged protein to see if the extra bands are still present. Use a more specific antibody if necessary.
-
-
Off-target Effects of the dTAG Molecule: While the dTAG system is designed to be highly specific, it's good practice to check for off-target effects.
-
Solution: Check for the degradation of known "neo-substrates" of the recruited E3 ligase. For example, with CRBN-recruiting dTAG molecules like dTAG-13, you can check the levels of IKZF1 and IKZF3.[15] A more comprehensive approach is to perform proteomic analysis to assess global protein level changes.
-
Experimental Protocols
Preparation of AP1867/dTAG Stock Solutions
Proper preparation and storage of your degrader molecules are critical for reproducible results.
| Parameter | Recommendation |
| Solvent | DMSO is the most common solvent.[20] |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10 mM). |
| Preparation | Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.[2] |
| Storage | Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[2][8] |
General Protocol for a dTAG Degradation Experiment (Western Blot Readout)
This protocol outlines a typical time-course experiment to assess protein degradation.
General workflow for a dTAG degradation experiment.
-
Cell Seeding: Plate your FKBP12F36V-tagged cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.
-
Treatment:
-
Prepare working solutions of your dTAG degrader and a vehicle control (e.g., DMSO) in cell culture media.
-
Treat the cells for a range of time points to determine the kinetics of degradation (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).[12]
-
-
Cell Lysis:
-
At each time point, wash the cells with cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Keep the lysates on ice.
-
-
Protein Quantification:
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Western Blotting:
-
Prepare your samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against your protein of interest (or the tag) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
Control Experiments
To ensure the validity of your results, it is essential to include proper controls.
| Control Type | Purpose |
| Vehicle Control (e.g., DMSO) | To ensure that the solvent used to dissolve the dTAG molecule does not affect the levels of the target protein. |
| Parental Cell Line (No Tag) | To confirm that the dTAG molecule does not affect the levels of the endogenous, untagged protein. |
| Negative Control dTAG Molecule | Some dTAG molecules have inactive diastereomers (e.g., dTAGv-1-NEG) that can bind to the FKBP12F36V tag but not the E3 ligase, and thus should not induce degradation.[4][13] |
| Proteasome Inhibitor Control | To confirm that the observed protein degradation is proteasome-dependent.[3] |
References
- 1. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. genscript.com [genscript.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. arp1.com [arp1.com]
- 17. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - TH [thermofisher.com]
- 20. AP 1867 Supplier | CAS 195514-23-9 | AP1867 | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing AP1867-2-(carboxymethoxy) in dTAG Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AP1867-2-(carboxymethoxy) within the dTAG (degradation tag) system for targeted protein degradation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is AP1867-2-(carboxymethoxy) and how is it used in the dTAG system?
AP1867 is a synthetic, cell-permeable ligand that specifically binds to a mutant form of the FKBP12 protein, known as FKBP12(F36V). The AP1867-2-(carboxymethoxy) moiety is a derivative of AP1867 that is incorporated into heterobifunctional molecules called dTAGs. These dTAG molecules act as degraders, linking the FKBP12(F36V)-tagged protein of interest to an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), thereby inducing its ubiquitination and subsequent degradation by the proteasome.[][2]
Q2: What are the key components of the dTAG system?
The dTAG system consists of three main components:
-
An FKBP12(F36V)-tagged protein of interest: Your target protein is genetically fused to the FKBP12(F36V) mutant protein. This can be achieved through lentiviral expression of a fusion construct or by CRISPR/Cas9-mediated knock-in at the endogenous locus.
-
A dTAG molecule: This heterobifunctional molecule, containing the AP1867-2-(carboxymethoxy) moiety, selectively binds to the FKBP12(F36V) tag on your protein of interest and recruits an E3 ligase.
-
The endogenous cellular degradation machinery: The dTAG molecule co-opts the cell's natural ubiquitin-proteasome system to degrade the tagged protein.
Q3: Which E3 ligase should I target with my dTAG molecule?
The choice of E3 ligase (e.g., CRBN or VHL) can influence the degradation efficiency of your target protein. Some proteins may be more amenable to degradation by one ligase over the other. It is recommended to test both CRBN-recruiting (e.g., dTAG-13) and VHL-recruiting (e.g., dTAGV-1) molecules to determine the most effective degrader for your specific target and cell type.[3]
Q4: How do I determine the optimal working concentration of my dTAG molecule?
The optimal working concentration is target- and cell-type-dependent and should be determined empirically. A good starting point is to perform a dose-response experiment. Based on published data, dTAG molecules are often effective in the sub-micromolar to nanomolar range. For example, dTAG-13 has been shown to be potent at concentrations as low as 100 nM in 293FT cells.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or weak degradation of the target protein | 1. Suboptimal dTAG molecule concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration. |
| 2. Poor cell permeability of the dTAG molecule. | Ensure proper dissolution of the dTAG molecule in a suitable solvent like DMSO before diluting in culture medium. | |
| 3. The FKBP12(F36V) tag is not accessible. | The tag might be buried within the folded structure of the fusion protein. Try tagging the other terminus (N- or C-terminus) of your protein of interest. | |
| 4. The fusion protein is not expressed or expressed at very low levels. | Verify the expression of the FKBP12(F36V)-tagged protein by Western blot using an antibody against the tag or the protein of interest. | |
| 5. The chosen E3 ligase is not effective for the target protein. | Test a dTAG molecule that recruits a different E3 ligase (e.g., switch from a CRBN-recruiter to a VHL-recruiter). | |
| High background or off-target effects | 1. The dTAG molecule concentration is too high. | Use the lowest effective concentration determined from your dose-response experiment. |
| 2. The dTAG molecule exhibits off-target binding. | Perform proteomics analysis to identify other proteins that may be degraded. Compare the effects to a negative control compound if available. | |
| 3. The dTAG molecule itself is causing cellular stress or toxicity. | Assess the viability of parental cells (not expressing the FKBP12(F36V) tag) in the presence of the dTAG molecule at various concentrations. dTAG-13 has shown little to no toxicity at doses as high as 20 µM in some cell lines.[5] | |
| Variability in degradation efficiency between experiments | 1. Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and overall cell health. |
| 2. Degradation of the dTAG molecule in solution. | Prepare fresh working solutions of the dTAG molecule for each experiment from a frozen stock. | |
| 3. Inconsistent incubation times. | Ensure precise and consistent timing of dTAG molecule treatment across all samples and experiments. |
Quantitative Data Summary
The following table summarizes reported effective concentrations and degradation values for various dTAG molecules across different cell lines and target proteins. This data can serve as a starting point for designing your own experiments.
| dTAG Molecule | Target Protein | Cell Line | Effective Concentration | Degradation Achieved | Reference |
| dTAG-13 | FKBP12(F36V)-Nluc | 293FT | 100 nM | Potent reduction in bioluminescent signal | [4] |
| dTAG-13 | FKBP12(F36V)-BRD4 | 293T | 500 nM | >90% degradation after 24h | [4] |
| dTAG-13 | FKBP12(F36V)-KRAS(G12V) | NIH/3T3 | 1 µM | Significant degradation and cell cycle arrest | [4] |
| dTAG-7 | FKBP12(F36V)-Nluc | 293FT | 100 nM | Significant reduction in bioluminescent signal | [6] |
| dTAGV-1 | FKBP12(F36V)-Nluc | 293FT | 0.1 nM - 10 µM | Potent degradation | [7] |
| dTAGV-1 | EWS/FLI | Ewing Sarcoma Cells | 50 - 5000 nM | Promotes degradation | [8] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal dTAG Working Concentration
-
Cell Seeding: Seed your cells expressing the FKBP12(F36V)-tagged protein of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
dTAG Molecule Preparation: Prepare a series of dilutions of your dTAG molecule in cell culture medium. A typical concentration range to test is from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the dTAG molecule.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 2, 4, 8, 12, or 24 hours). The optimal time will depend on the turnover rate of your target protein.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform a Western blot to detect the levels of your FKBP12(F36V)-tagged protein. Use an antibody against your protein of interest or against the FKBP12(F36V) tag. A loading control (e.g., GAPDH or β-actin) is essential to normalize the results.
-
Data Analysis: Quantify the band intensities and plot the percentage of protein remaining as a function of the dTAG molecule concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).
Protocol 2: Time-Course Experiment to Determine Degradation Kinetics
-
Cell Seeding: Seed your cells as described in Protocol 1.
-
Treatment: Treat the cells with the optimal working concentration of your dTAG molecule determined from the dose-response experiment.
-
Time Points: Harvest the cells at various time points after treatment (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Cell Lysis and Western Blot: Perform cell lysis and Western blot analysis as described in Protocol 1.
-
Data Analysis: Quantify the band intensities and plot the percentage of protein remaining as a function of time to determine the degradation kinetics.
Visualizations
References
- 2. bmglabtech.com [bmglabtech.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dTAGV-1 TFA | TargetMol [targetmol.com]
Technical Support Center: AP1867-2-(carboxymethoxy) and the dTAG System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AP1867-2-(carboxymethoxy) as part of the dTAG system for targeted protein degradation. The focus is on addressing potential off-target effects and ensuring the specificity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AP1867-2-(carboxymethoxy) and what is its primary function?
A1: AP1867-2-(carboxymethoxy) is a chemical moiety derived from AP1867, a synthetic, high-affinity ligand for the F36V mutant of the FKBP12 protein (FKBP12F36V).[1][2][3] Its primary role is to serve as a building block for creating heterobifunctional degraders, known as dTAGs. In the dTAG system, AP1867-2-(carboxymethoxy) is connected via a linker to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[][5] This dTAG molecule then selectively recruits the E3 ligase to a protein of interest that has been tagged with FKBP12F36V, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: How selective is the dTAG system, and what are the primary potential off-target concerns?
A2: The dTAG system is designed for high target specificity, leveraging the selective binding of the AP1867 moiety to the engineered FKBP12F36V tag.[6][7] This approach is intended to minimize off-target effects commonly associated with small molecule inhibitors.[] However, potential off-target effects should still be considered:
-
Interaction with Wild-Type FKBP12: The parent compound, AP1867, has a significantly lower affinity for wild-type FKBP12 (Kd = 67 nM) compared to the FKBP12F36V mutant (IC50 = 1.8 nM).[3][8] At high concentrations, dTAG molecules may interact with endogenous wild-type FKBP12, potentially leading to unintended consequences.
-
Binding to Other FKBP Family Members: The selectivity of AP1867 against other members of the FKBP family (e.g., FKBP51, FKBP52) is not extensively characterized in the public domain. There is a possibility of off-target binding to these related proteins.[8][9]
-
"Hook Effect": As with other bifunctional molecules, dTAGs can exhibit a "hook effect" at high concentrations, where the formation of binary complexes (dTAG with FKBP12F36V or dTAG with the E3 ligase) is favored over the productive ternary complex, leading to reduced degradation efficiency.
Q3: What is the purpose of the "-2-(carboxymethoxy)" modification on AP1867?
A3: The "-2-(carboxymethoxy)" group serves as a chemical handle or "exit vector".[1][2] This functional group allows for the covalent attachment of a linker and subsequently an E3 ligase ligand to create the dTAG molecule, without significantly impairing the binding affinity of the AP1867 core to FKBP12F36V.
Troubleshooting Guide: Potential Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects when using AP1867-2-(carboxymethoxy)-based dTAGs.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Reduced On-Target Degradation Efficiency | Sequestration by Wild-Type FKBP12: At high concentrations, the dTAG molecule may be binding to endogenous wild-type FKBP12, reducing the available concentration for the intended FKBP12F36V-tagged target. | 1. Titrate dTAG Concentration: Perform a dose-response experiment to determine the optimal concentration that maximizes on-target degradation while minimizing potential off-target binding. 2. Use Lower Concentrations: Whenever possible, use the lowest effective concentration of the dTAG molecule. |
| "Hydrophobic Collapse": The lipophilic AP1867 moiety may aggregate with the linked E3 ligase ligand in aqueous solutions, reducing its effective concentration and binding affinity.[10] | 1. Check Solubility: Ensure complete dissolution of the dTAG molecule in the appropriate solvent before diluting into aqueous media. 2. Optimize Buffer Conditions: If aggregation is suspected, consider modifying the buffer composition (e.g., adding a small percentage of a non-ionic surfactant) to improve solubility. | |
| Unexpected Cellular Phenotype | Off-Target Protein Degradation: The dTAG molecule may be weakly binding to and promoting the degradation of proteins other than the intended target. | 1. Proteomics Analysis: Perform unbiased proteomics (e.g., mass spectrometry) to compare protein abundance in cells treated with the dTAG molecule versus a vehicle control. 2. Use Control Cell Lines: Include a control cell line that does not express the FKBP12F36V-tagged protein of interest. Any observed effects in this cell line are likely off-target. |
| Inhibition of Wild-Type FKBP12 Function: Binding of the dTAG molecule to endogenous FKBP12 could disrupt its normal cellular functions. | 1. Overexpress Wild-Type FKBP12: In some cases, overexpressing wild-type FKBP12 may rescue an off-target phenotype by acting as a "sponge" for the dTAG molecule. 2. Use Structurally Different Controls: If available, use a negative control dTAG molecule that has a modification preventing it from binding to FKBP12 but retains the E3 ligase ligand. | |
| Variability in Experimental Results | Inconsistent dTAG Activity: The stability and activity of the dTAG molecule may be compromised. | 1. Aliquot and Store Properly: Store dTAG stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of the dTAG molecule for each experiment. |
Quantitative Data Summary
| Compound | Target | Binding Affinity | Reference |
| AP1867 | FKBP12F36V | IC50 = 1.8 nM | [3] |
| AP1867 | Wild-Type FKBP12 | Kd = 67 nM | [8] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal dTAG Concentration
-
Cell Plating: Plate FKBP12F36V-tagged cells at a consistent density in a multi-well plate.
-
dTAG Dilution Series: Prepare a serial dilution of the dTAG molecule in cell culture medium. A typical concentration range to test is from 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells with the dTAG dilutions for a fixed period (e.g., 2, 4, 8, or 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blot Analysis: Perform a Western blot to detect the levels of the FKBP12F36V-tagged protein of interest. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
Data Analysis: Quantify the band intensities to determine the concentration at which maximal degradation is achieved (DC50).
Protocol 2: Proteomic Analysis to Identify Off-Target Effects
-
Experimental Setup: Prepare three experimental groups:
-
Group A: FKBP12F36V-tagged cells treated with the optimal concentration of the dTAG molecule.
-
Group B: FKBP12F36V-tagged cells treated with a vehicle control.
-
Group C: Parental (non-tagged) cells treated with the optimal concentration of the dTAG molecule.
-
-
Treatment and Lysis: Treat the cells for a predetermined time and prepare protein lysates.
-
Sample Preparation: Digest the proteins into peptides and label with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
Mass Spectrometry: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the groups to identify any proteins that are significantly downregulated in Group A and/or Group C, other than the intended target.
Visualizations
Caption: Intended mechanism of action for the dTAG system.
Caption: A logical workflow for investigating potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 3. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AP1867 and dTAG™ System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AP1867 and the dTAG™ system for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is AP1867 and how is it related to the dTAG™ system?
AP1867 is a synthetic, cell-permeable ligand that selectively binds to a mutated version of the FKBP12 protein, known as FKBP12(F36V).[][2] It serves as a precursor for the development of "degradation tag" (dTAG) molecules. In the dTAG system, a protein of interest (POI) is fused with the FKBP12(F36V) tag. A dTAG molecule, which is a heterobifunctional compound, contains a ligand for FKBP12(F36V) (derived from AP1867) connected by a linker to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[][3][4] This dTAG molecule facilitates the formation of a ternary complex between the FKBP12(F36V)-tagged POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[][5]
Q2: What are the key components of the dTAG™ system?
The dTAG™ system comprises three main components:
-
The FKBP12(F36V) tag: This mutated protein is fused to your protein of interest, either by transgene expression or CRISPR-mediated knock-in at the endogenous locus.[][2]
-
The dTAG molecule: A heterobifunctional small molecule that binds to both the FKBP12(F36V) tag and an E3 ubiquitin ligase. Examples include dTAG-13 (CRBN-recruiting) and dTAGV-1 (VHL-recruiting).[6][7]
-
The endogenous cellular machinery: This includes the specific E3 ubiquitin ligase (e.g., CRBN or VHL) and the proteasome, which are responsible for ubiquitination and degradation.[]
Q3: How do I choose between N-terminal and C-terminal tagging of my protein of interest?
The choice of tagging terminus is critical and can impact the function and degradation efficiency of your protein of interest. It is recommended to review the literature for your specific protein to see if information on functional fusion proteins is available. If the optimal terminus is unknown, it is advisable to test both N- and C-terminal fusions.[2][8] Lentiviral expression systems can be a rapid way to compare the functionality and degradation of both configurations before committing to a more time-consuming CRISPR-mediated knock-in.[2][8]
Q4: What are the appropriate controls for a dTAG™ experiment?
To ensure the specificity of the observed effects, several controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the dTAG molecule.
-
Negative Control Compound: Use an inactive analog of the dTAG molecule, such as dTAG-13-NEG or dTAGV-1-NEG.[6] These molecules are structurally similar but do not induce degradation, allowing you to control for any off-target effects of the chemical scaffold.
-
Parental Cell Line: Treat the parental cell line (lacking the FKBP12(F36V)-tagged protein) with the active dTAG molecule to assess any potential toxicity or off-target effects on the untagged proteome.[8]
-
Wild-Type FKBP12 Fusion: If possible, express a fusion of your POI with wild-type FKBP12 to demonstrate the selectivity of the dTAG molecule for the F36V mutant.
Troubleshooting Guide: Reducing Background Signal
High background signal can manifest as non-specific bands on a Western blot, high fluorescence in immunocytochemistry, or other artifacts that obscure the specific signal of interest. Below are common causes and solutions for high background in dTAG™ experiments.
Problem 1: High background in Western blot analysis.
This can appear as a general greyness of the membrane, or the presence of non-specific bands.
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Optimize the concentration of your primary and secondary antibodies. A dot blot or a titration experiment can help determine the optimal dilution. |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). Consider trying a different blocking agent. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. For example, perform 3-5 washes of 5-10 minutes each with gentle agitation. |
| Non-specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding. If this is an issue, consider using a pre-adsorbed secondary antibody. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (e.g., TBST), as Tween-20 can degrade over time. |
Problem 2: Off-target degradation or cellular toxicity.
This may be observed as the degradation of proteins other than the intended target or a general decrease in cell viability.
| Potential Cause | Recommended Solution |
| dTAG Molecule Concentration Too High | The dTAG molecule may exhibit off-target effects at high concentrations. Perform a dose-response experiment to determine the lowest effective concentration that induces maximal degradation of your POI with minimal side effects.[9] Effective concentrations are often in the nanomolar range.[10] |
| Binding to Wild-Type FKBP12 | While dTAG molecules are highly selective for FKBP12(F36V), some residual binding to wild-type FKBP12 may occur at high concentrations. Lowering the dTAG molecule concentration can mitigate this. |
| Inherent Toxicity of the Compound | Test the dTAG molecule on the parental cell line (without the FKBP12(F36V) tag) to assess its intrinsic toxicity.[8] If toxicity is observed at the effective concentration, consider using a different dTAG molecule (e.g., switching from a CRBN-recruiter to a VHL-recruiter). |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal dTAG™ Molecule Concentration
This protocol outlines the steps to identify the optimal concentration of a dTAG™ molecule for degrading a specific FKBP12(F36V)-tagged protein of interest.
-
Cell Seeding: Seed your cells expressing the FKBP12(F36V)-POI at an appropriate density in a multi-well plate (e.g., 12-well or 24-well) to allow for sufficient cell lysis and protein extraction for downstream analysis (e.g., Western blot).
-
Prepare dTAG™ Molecule Dilutions: Prepare a serial dilution of your dTAG™ molecule (e.g., dTAG-13) in cell culture medium. A typical concentration range to test is from 1 nM to 1000 nM (e.g., 1, 5, 10, 50, 100, 500, 1000 nM). Also, prepare a vehicle-only control (e.g., DMSO).
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of the dTAG™ molecule or the vehicle control.
-
Incubation: Incubate the cells for a predetermined amount of time. A common starting point is 4-6 hours, but the optimal time may vary depending on the turnover rate of the target protein.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein concentrations and perform a Western blot to detect the levels of your FKBP12(F36V)-tagged POI. It is also recommended to probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for your POI and normalize them to the loading control. Plot the normalized POI levels against the log of the dTAG™ molecule concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and the concentration that gives the maximal degradation (Dmax). The optimal concentration to use for future experiments is typically at or slightly above the Dmax to ensure robust degradation.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| dTAG Molecule Concentration (in vitro) | 1 nM - 1000 nM | The optimal concentration is target-dependent and should be determined empirically.[6][9] |
| Incubation Time | 2 - 24 hours | Degradation can be observed in as little as 30-60 minutes.[][5] The optimal time depends on the protein's half-life. |
| Vehicle (DMSO) Concentration | < 0.1% | High concentrations of DMSO can be toxic to cells. |
Visualizations
dTAG™ System Signaling Pathway
Caption: Workflow of the dTAG™ system for targeted protein degradation.
Experimental Workflow for Troubleshooting Background Signal
Caption: Logical workflow for troubleshooting high background signal.
References
- 2. media.addgene.org [media.addgene.org]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. researchgate.net [researchgate.net]
- 10. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
AP1867-2-(carboxymethoxy) stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of AP1867-2-(carboxymethoxy). Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for AP1867-2-(carboxymethoxy) powder?
A1: AP1867-2-(carboxymethoxy) as a powder should be stored at -20°C for long-term stability, with some suppliers indicating it can be stored for up to 3 years under these conditions.[1] It is also recommended to protect it from light.[2][3][4]
Q2: How should I store AP1867-2-(carboxymethoxy) once it is dissolved in a solvent?
A2: Stock solutions of AP1867-2-(carboxymethoxy) should be stored at -80°C.[1][3][5] Under these conditions, the solution is generally stable for up to 6 months.[3][5] For shorter-term storage, up to one month, -20°C is acceptable.[3][5] Always protect solutions from light.[3][4]
Q3: Can I store stock solutions at 4°C?
A3: While one supplier suggests that the powder can be stored at 4°C, this is not the consensus for long-term stability.[3][4] For stock solutions, storage at 4°C is not recommended as it may lead to degradation. For optimal stability, aliquoting and storing at -80°C is the best practice.[1][3][5]
Q4: How should I handle the shipping and initial receipt of AP1867-2-(carboxymethoxy)?
A4: The compound may be shipped at ambient temperature or with blue ice.[1] Upon receipt, it is crucial to transfer the product to the recommended storage conditions (-20°C for powder) as soon as possible.
Q5: What solvents are recommended for dissolving AP1867-2-(carboxymethoxy)?
A5: AP1867-2-(carboxymethoxy) is soluble in DMSO up to 100 mg/mL (144.14 mM).[3] Ultrasonic assistance may be needed for complete dissolution.[3] For in vivo experiments, specific formulations involving DMSO, PEG300, Tween-80, and saline or corn oil are suggested.[3]
Storage and Stability Data Summary
| Form | Storage Temperature | Duration | Light Sensitivity | Citations |
| Powder | -20°C | Up to 3 years | Protect from light | [1][2] |
| Powder | <-15°C | Not specified | Protect from light | [2] |
| Powder | 4°C | Not specified | Protect from light | [3][4] |
| In Solvent | -80°C | Up to 6 months | Protect from light | [3][5] |
| In Solvent | -20°C | Up to 1 month | Protect from light | [3][5] |
Troubleshooting Guide
This guide addresses potential issues related to the stability and handling of AP1867-2-(carboxymethoxy).
Problem: I am observing lower than expected activity or inconsistent results in my experiments.
This could be due to the degradation of AP1867-2-(carboxymethoxy). Follow the workflow below to troubleshoot the issue.
Problem: The compound has precipitated out of my stock solution.
-
Possible Cause: The solubility limit may have been exceeded, or the solution was not prepared correctly.
-
Solution: Gently warm the solution and use sonication to aid in redissolving the compound. When preparing stock solutions in DMSO, ensure the solvent is anhydrous, as absorbed moisture can affect solubility.[4] For in vivo formulations, add each solvent sequentially as recommended in the datasheet and ensure a clear solution is obtained.[3]
Problem: I am unsure about the stability of my working solutions for cell-based assays.
-
Best Practice: While stock solutions are stable for extended periods when stored correctly, it is recommended to prepare fresh working dilutions from the stock solution for each experiment. This minimizes the risk of degradation due to repeated freeze-thaw cycles or prolonged exposure to less optimal conditions (e.g., room temperature on the benchtop). For in vivo experiments, it is strongly advised to prepare the formulation freshly on the day of use.[5]
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of AP1867-2-(carboxymethoxy) powder (Molecular Weight: 693.78 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you would need 6.94 mg.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C, protected from light.[3][5]
Protocol for Preparation of an in vivo Formulation
This protocol is based on a formulation intended to yield a clear solution.[3]
-
Initial Dissolution: Dissolve AP1867-2-(carboxymethoxy) in DMSO to achieve 10% of the final volume.
-
Addition of PEG300: Add PEG300 to the solution to bring the total volume to 50% (i.e., add 40% of the final volume as PEG300). Mix thoroughly.
-
Addition of Tween-80: Add Tween-80 to the solution to bring the total volume to 55% (i.e., add 5% of the final volume as Tween-80). Mix until the solution is homogeneous.
-
Final Dilution with Saline: Add saline to reach the final desired volume (i.e., add 45% of the final volume as saline). Ensure the final solution is clear.
-
Usage: It is recommended to prepare this formulation fresh on the day of the experiment.[5]
The logical relationship for preparing the in vivo formulation is illustrated below.
References
- 1. AP1867-2-(carboxymethoxy) | TargetMol [targetmol.com]
- 2. AP1867-2-(carboxymethoxy) | 2230613-03-1 | FPD61303 [biosynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. AP1867-2-(carboxymethoxy) (PROTAC FKBP12-binding moiety 2) | PROTAC靶蛋白配体 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: AP1867-2-(carboxymethoxy) in Targeted Protein Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AP1867-2-(carboxymethoxy) in their experiments. The focus is on its application within the dTAG system for targeted protein degradation, a common source of inquiry that can lead to cytotoxicity assessment.
Frequently Asked Questions (FAQs)
Q1: What is AP1867-2-(carboxymethoxy) and what is its primary application?
AP1867-2-(carboxymethoxy) is a synthetic, cell-permeable molecule that serves as a binding moiety for the mutant FKBP12(F36V) protein.[1][2][3][4] Its primary application is as a component in the construction of degrader-TAG (dTAG) molecules, which are a type of proteolysis-targeting chimera (PROTAC).[1][2][4] In the dTAG system, AP1867-2-(carboxymethoxy) is connected via a chemical linker to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][2] This bifunctional dTAG molecule can then simultaneously bind to a target protein tagged with FKBP12(F36V) and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: When should I assess cytotoxicity in my dTAG experiments?
Cytotoxicity assessment is crucial when the degradation of your target protein is expected to impact cell viability, proliferation, or induce apoptosis. This is a key downstream functional outcome of successful target degradation. Cytotoxicity assays should be performed after confirming target protein degradation (e.g., via Western Blot or mass spectrometry) to correlate the observed cell death with the loss of your target protein.
Q3: My dTAG molecule, synthesized using AP1867-2-(carboxymethoxy), is not showing any cytotoxic effects. What are the possible reasons?
Several factors could contribute to a lack of cytotoxicity:
-
Inefficient Target Degradation: Confirm that your target protein is being effectively degraded.
-
Non-essential Target Protein: The target protein may not be critical for cell survival in your specific cell line or experimental conditions.
-
Cell Line Resistance: The cell line you are using might have compensatory mechanisms that overcome the effects of target protein loss.
-
Suboptimal Compound Concentration or Treatment Duration: You may need to optimize the concentration of your dTAG molecule and the duration of the treatment.
-
Compound Instability or Poor Solubility: Issues with the stability or solubility of your final dTAG molecule can affect its cellular activity.
Q4: I am observing cytotoxicity, but how can I be sure it is specific to the degradation of my target protein?
To ensure the observed cytotoxicity is a direct result of target protein degradation, it is essential to include proper controls in your experimental design:
-
Negative Control Compound: Use a structurally similar molecule that does not induce degradation but controls for off-target effects of the chemical scaffold. An inactive epimer of the E3 ligase ligand is a common choice.
-
Parental Cell Line: Compare the cytotoxic effect in your experimental cell line (expressing the FKBP12(F36V)-tagged protein) with the parental cell line (lacking the tag). The effect should be significantly more pronounced in the experimental line.
-
Rescue Experiment: If possible, re-express a version of your target protein that is resistant to degradation and observe if it rescues the cytotoxic phenotype.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Cytotoxicity Results
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell numbers across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Inconsistent compound concentration. | Prepare fresh serial dilutions of the dTAG molecule for each experiment. Verify the final concentration. | |
| Cytotoxicity observed in control groups | Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
| Off-target toxicity of the dTAG molecule. | Test the dTAG molecule in the parental (non-tagged) cell line to assess non-specific toxicity. | |
| Vehicle (e.g., DMSO) toxicity. | Ensure the final vehicle concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). | |
| Loss of cytotoxic effect over time | Development of cellular resistance. | Perform time-course experiments to identify the optimal endpoint. Consider using lower passages of cells. |
| Degradation of the dTAG molecule. | Store the compound under recommended conditions (e.g., -20°C or -80°C) and prepare fresh working solutions. |
Guide 2: Quantitative Data Presentation for Cytotoxicity Assays
When publishing or presenting your cytotoxicity data, a structured table is essential for clarity and comparison.
Table 1: Example Data Summary for a dTAG Molecule (dTAG-X) Targeting Protein-Y
| Cell Line | Treatment | Concentration (nM) | Time (hours) | Cell Viability (% of Vehicle) | IC50 (nM) |
| Cell Line A (FKBP12(F36V)-Y) | dTAG-X | 10 | 48 | 52.3 ± 4.1 | 12.5 |
| dTAG-X | 100 | 48 | 15.7 ± 2.9 | ||
| Inactive Control | 100 | 48 | 98.2 ± 3.5 | >1000 | |
| Parental Cell Line A | dTAG-X | 100 | 48 | 95.4 ± 4.8 | >1000 |
Experimental Protocols
Protocol 1: General Workflow for Assessing dTAG-Mediated Cytotoxicity
This protocol outlines the key steps from cell preparation to data analysis for a typical cytotoxicity experiment.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well, clear-bottom plate at a pre-determined optimal density.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of your dTAG molecule and control compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to achieve the desired final concentrations.
-
Add the compounds to the respective wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assay:
-
Choose a suitable cytotoxicity assay (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®).
-
Follow the manufacturer's protocol for the chosen assay. This typically involves adding the reagent and incubating for a specific period.
-
-
Data Acquisition:
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with no cells).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Protocol 2: Western Blot for Target Degradation Confirmation
To correlate cytotoxicity with target degradation, it is essential to confirm the loss of the target protein.
-
Sample Preparation:
-
Seed cells and treat them with the dTAG molecule and controls in parallel with your cytotoxicity assay.
-
At the desired time points, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Visualizations
Caption: Mechanism of action of the dTAG system.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for lack of cytotoxicity.
References
Validation & Comparative
Validating AP1867-Induced Dimerization by Western Blot: A Comparative Guide
For researchers in cell biology and drug development, chemically induced dimerization (CID) is a powerful tool to manipulate and study protein interactions and signaling pathways in real-time. The AP1867 system, which utilizes a synthetic ligand to induce the dimerization of proteins tagged with a mutant FKBP12 (FKBP12F36V), offers a specific and controlled method for this purpose. This guide provides a comprehensive comparison of the AP1867 system with other common CID platforms, focusing on validation by western blot analysis. Experimental protocols and quantitative data are presented to assist researchers in selecting and implementing the most suitable dimerization system for their needs.
Comparison of Chemically Induced Dimerization Systems
Several CID systems are available, each with distinct mechanisms, advantages, and disadvantages. The choice of system often depends on the specific application, the host organism, and the desired kinetics of dimerization. Below is a comparative summary of four prominent CID systems.
| Dimerization System | Dimerizer | Protein Partners | Mechanism of Action | Key Advantages | Key Disadvantages |
| AP1867/FKBP12F36V | AP1867 (or analogs like AP20187) | Two FKBP12F36V mutants | The bivalent AP1867 ligand bridges two FKBP12F36V-tagged proteins.[1] | High specificity due to the engineered "bump-and-hole" strategy, minimizing off-target effects with endogenous FKBP12. | Requires expression of a mutant protein. |
| Rapamycin/FKBP-FRB | Rapamycin (or rapalogs) | FKBP12 and FRB domain of mTOR | Rapamycin acts as a molecular glue, binding to both FKBP12 and FRB to form a ternary complex.[2][3] | Well-characterized system with readily available reagents. | Rapamycin can interfere with endogenous mTOR signaling, potentially causing off-target cellular effects. |
| Coumermycin/GyrB | Coumermycin | Two subunits of bacterial DNA gyrase B (GyrB) | The bivalent antibiotic coumermycin binds to two GyrB domains, inducing their dimerization.[4][5] | Orthogonal to mammalian cellular processes. | Can be difficult to estimate the success rate of dimer induction.[6] |
| Gibberellin/GAI-GID1 | Gibberellin (GA) | GAI and GID1 (plant proteins) | Gibberellin binds to GID1, which then undergoes a conformational change that promotes its interaction with GAI.[7][8] | Orthogonal to mammalian systems and offers rapid dimerization kinetics. | Requires the use of a cell-permeable gibberellin analog (e.g., GA3-AM) for efficient induction in mammalian cells.[9] |
| Abscisic Acid/PYL1-ABI1 | Abscisic Acid (ABA) | PYL1 and ABI1 (plant proteins) | ABA binds to the PYL1 receptor, inducing a conformational change that allows it to bind and inhibit the ABI1 phosphatase.[10][11] | Orthogonal to mammalian systems. | Dimerization can be reversed by washing out ABA. |
Visualizing Dimerization: Methodologies and Pathways
Experimental Workflow for Western Blot Validation
The primary method to visualize and quantify induced dimerization is through non-reducing Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) followed by western blotting. This technique preserves non-covalent interactions and disulfide bonds that can hold dimers together, allowing for their separation from monomers based on molecular weight.
Signaling Pathway Example: Fas-Receptor Activation
A common model to study the functional consequences of induced dimerization is the activation of the Fas receptor, a key player in apoptosis. By fusing the intracellular domain of Fas to an FKBP12F36V tag, the addition of AP1867 can artificially cluster the receptors, mimicking natural activation and triggering the apoptotic cascade.
Experimental Protocols
Non-Reducing SDS-PAGE and Western Blot
This protocol is designed to preserve protein dimers for visualization.
-
Cell Lysis:
-
Culture cells expressing the tagged protein of interest.
-
Treat cells with the desired concentration of the chemical dimerizer (e.g., AP1867) for the appropriate time.
-
Wash cells with ice-cold PBS and lyse in a non-reducing lysis buffer (e.g., RIPA buffer without β-mercaptoethanol or DTT) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes and then clarify the lysate by centrifugation.
-
-
Sample Preparation:
-
Determine the protein concentration of the supernatant.
-
Mix a specific amount of protein (e.g., 20-30 µg) with a non-reducing sample loading buffer (e.g., Laemmli buffer without β-mercaptoethanol or DTT).
-
Crucially, do not boil the samples , as heat can disrupt non-covalent protein interactions. Gentle warming to 37°C for 10 minutes can be performed if necessary.
-
-
Electrophoresis and Transfer:
-
Load samples onto a polyacrylamide gel. The percentage of the gel should be chosen based on the expected sizes of the monomer and dimer.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the tag on the fusion protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis
Quantitative analysis of the western blot bands is crucial for comparing the efficiency of different dimerization systems.
-
Image Acquisition: Capture a non-saturated image of the western blot using a chemiluminescence imager.
-
Quantification: Use image analysis software, such as ImageJ, to measure the intensity of the bands corresponding to the monomer and the dimer.[12]
-
Data Normalization: To account for loading differences, the intensity of a housekeeping protein (e.g., GAPDH or β-actin) should be measured from a parallel gel run under reducing conditions with the same samples. Normalize the monomer and dimer band intensities to the loading control.
-
Ratio Calculation: Calculate the dimer-to-monomer ratio for each sample to determine the extent of dimerization.
Logical Comparison of Dimerization Systems
The choice of a CID system involves a trade-off between specificity, potential off-target effects, and ease of use. The following diagram illustrates the decision-making process for selecting an appropriate system.
By following the protocols and considering the comparative data presented in this guide, researchers can effectively validate and quantify AP1867-induced dimerization and make informed decisions about the most suitable CID system for their experimental goals.
References
- 1. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapamycin-induced oligomer formation system of FRB-FKBP fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumermycin-induced dimerization of GyrB-containing fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gibberellin-induced DELLA recognition by the gibberellin receptor GID1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Engineering the ABA Plant Stress Pathway for Regulation of Induced Proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into the mechanism of abscisic acid signaling by PYL proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison: AP20187/FKBP12F36V vs. Rapamycin for Chemically Induced Dimerization
For researchers, scientists, and drug development professionals, the ability to precisely control protein interactions is a cornerstone of modern biological research. Chemically induced dimerization (CID) has emerged as a powerful tool to achieve this control, enabling the manipulation of signaling pathways, gene expression, and protein localization. This guide provides a detailed comparison of two prominent CID systems: the AP20187-based homodimerization system and the well-established rapamycin-induced heterodimerization system.
This comparison will delve into their mechanisms of action, key components, and experimental considerations, supported by available data and detailed protocols to aid in the selection of the most appropriate system for specific research needs. While the initial query specified AP1867-2-(carboxymethoxy), it is important to clarify that this molecule is a derivative of AP1867 and is primarily utilized as a component in targeted protein degradation technologies (PROTACs). The functional dimerizer in this context is AP20187, a synthetic bivalent ligand derived from AP1867, which induces the homodimerization of the mutant FKBP12F36V protein. Therefore, this guide will focus on the comparison between the AP20187/FKBP12F36V homodimerization system and the rapamycin/FKBP-FRB heterodimerization system.
Mechanism of Action and System Components
The fundamental difference between these two systems lies in the type of dimerization they induce and the specificity of their components.
Rapamycin , a natural product, acts as a molecular glue to induce the heterodimerization of two distinct proteins: the 12-kDa FK506-binding protein (FKBP12) and the FKBP-rapamycin-binding (FRB) domain of the mTOR kinase[1]. Rapamycin possesses two distinct binding surfaces that simultaneously engage FKBP12 and FRB, bringing them into close proximity. This system's utility is underscored by its high affinity and specificity. However, a significant consideration is that rapamycin is a potent inhibitor of mTOR, which can have widespread effects on cell growth and proliferation[2][3]. To circumvent this, non-immunosuppressive analogs of rapamycin, often referred to as "rapalogs," have been developed[2].
The AP20187 system, on the other hand, is designed to induce homodimerization . AP20187, also known as the B/B Homodimerizer, is a synthetic, cell-permeable ligand composed of two linked AP1867 molecules[4][5]. AP1867 is a selective ligand for a mutant version of FKBP12, where phenylalanine at position 36 is replaced with valine (FKBP12F36V or DmrB domain)[6][7]. This "bump-and-hole" strategy, where the smaller valine residue creates a pocket that accommodates a corresponding "bump" on the synthetic ligand, ensures that AP1867 and its dimeric form, AP20187, bind with high affinity and specificity to the mutant FKBP12F36V, while having minimal interaction with the wild-type FKBP12 that is endogenously expressed in mammalian cells[7][8]. This orthogonality is a key advantage, as it minimizes off-target effects[8].
Quantitative Data Comparison
| Parameter | AP1867/FKBP12F36V System | Rapamycin/FKBP-FRB System | Reference |
| Ligand | AP1867 (monomer) | Rapamycin | |
| Target Protein(s) | FKBP12F36V | FKBP12 and FRB | [1][7] |
| Binding Affinity (IC50/Kd) | IC50 of AP1867 for FKBP12F36V is 1.8 nM. | The ternary complex of FKBP-rapamycin-FRB is extremely stable with a very low dissociation constant. | |
| Specificity | High for FKBP12F36V over wild-type FKBP12. | High for the FKBP-FRB pair. | [7][8] |
It is important to note that the binding affinity of the monomeric ligand (AP1867) is a strong indicator of the potency of the dimeric ligand (AP20187). The high affinity of AP1867 for FKBP12F36V suggests that AP20187 is a potent inducer of dimerization. The rapamycin-induced ternary complex is known for its exceptional stability, which can be considered nearly irreversible in a cellular context[9].
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these dimerization systems. Below are generalized protocols for inducing dimerization in cell culture.
Protocol 1: Rapamycin-Induced Heterodimerization
Objective: To induce the dimerization of two proteins of interest (POI-1 and POI-2) fused to FKBP12 and FRB domains, respectively.
Materials:
-
Mammalian cells expressing POI-1-FKBP12 and POI-2-FRB fusion proteins.
-
Rapamycin stock solution (e.g., 1 mM in DMSO).
-
Cell culture medium.
Procedure:
-
Seed the cells expressing the fusion constructs in a suitable culture vessel.
-
Allow the cells to adhere and reach the desired confluency.
-
Prepare the working concentration of rapamycin by diluting the stock solution in cell culture medium. A typical final concentration ranges from 10 nM to 100 nM.
-
Remove the existing medium from the cells and replace it with the medium containing rapamycin.
-
Incubate the cells for the desired period (dimerization is typically rapid, occurring within minutes to hours).
-
Proceed with downstream analysis (e.g., microscopy, co-immunoprecipitation, functional assays).
Protocol 2: AP20187-Induced Homodimerization
Objective: To induce the dimerization of a protein of interest (POI) fused to the FKBP12F36V domain.
Materials:
-
Mammalian cells expressing the POI-FKBP12F36V fusion protein.
-
AP20187 (B/B Homodimerizer) stock solution (e.g., 0.5 mM in ethanol)[10].
-
Cell culture medium.
Procedure:
-
Seed the cells expressing the fusion construct in a suitable culture vessel.
-
Allow the cells to adhere and reach the desired confluency.
-
Prepare the working concentration of AP20187 by diluting the stock solution in cell culture medium. A typical final concentration ranges from 0.1 nM to 500 nM[11].
-
Remove the existing medium from the cells and replace it with the medium containing AP20187.
-
Incubate the cells for the desired period (e.g., 30 minutes to over 12 hours, depending on the experimental goal)[11].
-
Proceed with downstream analysis. For dissociation of the dimers, a "washout" ligand can be used[11].
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Rapamycin-induced heterodimerization of FKBP and FRB fusion proteins.
Caption: AP20187-induced homodimerization of FKBPF36V fusion proteins.
Caption: General experimental workflow for chemically induced dimerization.
Conclusion
Both the AP20187/FKBP12F36V and rapamycin/FKBP-FRB systems are powerful tools for inducing protein dimerization. The choice between them will largely depend on the specific experimental requirements.
The rapamycin system is exceptionally well-characterized and offers a robust method for heterodimerization . Its main drawback is the potential for off-target effects through the inhibition of endogenous mTOR, although this can be mitigated by using rapalogs.
The AP20187 system provides an elegant solution for homodimerization with high specificity due to its reliance on the mutant FKBP12F36V. This orthogonality to endogenous proteins makes it an attractive option for in vivo studies and applications where minimizing off-target effects is critical.
Ultimately, a thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively harness the power of chemically induced dimerization to dissect complex biological processes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rapamycin analogs with differential binding specificity permit orthogonal control of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Antibody-Based Chemically Induced Dimerizers for Cell Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preparing B/B Homodimerizer (AP20187) for IP or IV injection into mice [takarabio.com]
- 6. AP20187 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. takarabio.com [takarabio.com]
A Comparative Guide to AP1867 Derivatives for In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The dTAG (degradation tag) system, which utilizes AP1867 derivatives, has emerged as a powerful tool for inducing rapid and specific protein degradation in vivo. This guide provides a comparative overview of the most prominent AP1867 derivatives, focusing on their in vivo efficacy, and is supported by experimental data to aid in the selection of the optimal degrader for your research needs.
Overview of AP1867 Derivatives
AP1867 is a synthetic ligand that selectively binds to a mutant form of the FKBP12 protein, FKBP12(F36V). This mutant protein serves as a "tag" that can be fused to a protein of interest. AP1867 derivatives are heterobifunctional molecules that link the AP1867 moiety to a ligand for an E3 ubiquitin ligase. This bridging action brings the tagged protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The in vivo efficacy of these derivatives is primarily determined by their pharmacokinetic properties and the specific E3 ligase they recruit.
Quantitative Comparison of In Vivo Performance
The two most extensively characterized AP1867 derivatives for in vivo applications are dTAG-13, which recruits the Cereblon (CRBN) E3 ligase, and dTAGV-1, a second-generation degrader that recruits the von Hippel-Lindau (VHL) E3 ligase.[1][2]
| Feature | dTAG-13 | dTAGV-1 | Reference |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) | [2][3] |
| Generation | First | Second | [1] |
| In Vivo Compatibility | Demonstrated | Demonstrated, with improvements | [1][4] |
| Pharmacokinetics | Favorable | Improved half-life and exposure | [2][4] |
| Duration of Degradation | Rapid and potent | Improved duration of degradation | [1][2] |
| Selectivity | Highly selective for FKBP12(F36V) | Highly selective for FKBP12(F36V) | [1][4] |
Signaling Pathway and Experimental Workflow
The underlying mechanism for all dTAG molecules involves the formation of a ternary complex between the FKBP12(F36V)-tagged protein, the dTAG molecule, and an E3 ubiquitin ligase. This leads to the ubiquitination and proteasomal degradation of the target protein.
A typical in vivo experiment to assess the efficacy of AP1867 derivatives follows a structured workflow, from animal model preparation to data analysis.
Experimental Protocols
Below are summarized protocols for in vivo studies using dTAG molecules, based on published research.
Animal Models
-
Genetic Modification: The most robust models involve the generation of mice with a homozygous knock-in of the FKBP12(F36V) tag onto the gene of interest.[5][6][7][8] This ensures endogenous expression levels of the tagged protein.
-
Xenograft Models: Alternatively, human cell lines expressing the FKBP12(F36V)-tagged protein of interest (e.g., fused to a reporter like luciferase) can be engrafted into immunocompromised mice.[4]
Formulation and Administration of dTAG Molecules
-
dTAG-13 Formulation Example (for Intraperitoneal - IP - injection): A common formulation involves dissolving dTAG-13 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Routes of Administration: dTAG molecules have been successfully administered via intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes.[5] The choice of route can impact the pharmacokinetic profile.
-
Dosing: A typical starting dose for dTAG-13 in mice is 1 mg/kg.[4] Dose-response studies are recommended to determine the optimal dose for the desired level and duration of protein degradation.
Assessment of Protein Degradation
-
Bioluminescence Imaging: For proteins tagged with a luciferase reporter, in vivo bioluminescence imaging provides a non-invasive way to monitor protein degradation over time in living animals.[4]
-
Western Blotting: Tissues are harvested at various time points after dTAG administration. Protein lysates are then prepared and analyzed by Western blotting to quantify the levels of the tagged protein.[4]
-
Pharmacokinetic Analysis: Blood samples are collected at different time points to measure the concentration of the dTAG molecule in the plasma, which helps in correlating drug exposure with protein degradation.[5]
Conclusion
Both dTAG-13 and dTAGV-1 are potent and selective degraders for in vivo studies. The choice between them may depend on the specific requirements of the experiment. dTAGV-1, as a second-generation molecule, offers potential advantages in terms of its pharmacokinetic profile and duration of action, which could be beneficial for long-term studies.[1][2] For initial proof-of-concept studies, the well-characterized dTAG-13 remains an excellent choice. Careful consideration of the experimental design, including the animal model, route of administration, and method of analysis, is crucial for obtaining reliable and reproducible results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for AP1867-2-(carboxymethoxy) Studies
For Researchers, Scientists, and Drug Development Professionals
Understanding the AP1867-FKBP12F36V System
The AP1867-based CID system relies on the high-affinity and specific interaction between the synthetic ligand AP1867 and a mutant form of the FKBP12 protein, FKBP12F36V. The F36V mutation creates a "hole" in the protein's binding pocket that is specifically recognized by a complementary "bump" on the AP1867 ligand. AP1867-2-(carboxymethoxy) is a derivative of AP1867 that allows for its conjugation to other molecules, such as ligands for E3 ubiquitin ligases, creating heterobifunctional molecules like dTAGs. These molecules induce the dimerization of an FKBP12F36V-tagged protein of interest with an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Essential Control Experiments
To validate the specificity and mechanism of action in AP1867-based studies, a series of negative and positive controls are indispensable.
Negative Controls
Negative controls are designed to demonstrate that the observed effects are specifically due to the intended induced-dimerization event and not off-target effects of the chemical inducer or the expression of the fusion protein.
| Control Type | Purpose | Experimental Approach | Expected Outcome |
| Vehicle Control | To control for the effects of the solvent used to dissolve the chemical inducer. | Treat cells with the same concentration of the vehicle (e.g., DMSO) used for the active compound. | No change in the levels or localization of the target protein. |
| Inactive Epimer/Analog Control | To demonstrate that the observed effect is dependent on the specific stereochemistry of the active molecule required for target engagement. | Treat cells with an inactive diastereomer of the dTAG molecule (e.g., dTAG-13-NEG or dTAGV-1-NEG) that cannot bind the E3 ligase.[1][2][][4] | No degradation of the FKBP12F36V-tagged protein. |
| Untagged Protein Control | To show that the effect of the chemical inducer is dependent on the presence of the FKBP12F36V tag. | Treat cells expressing the untagged protein of interest with the active chemical inducer. | No change in the levels or localization of the untagged protein. |
| Empty Vector Control | To control for any non-specific effects of vector transfection/transduction and expression of a fusion protein. | Transfect/transduce cells with a vector that does not contain the FKBP12F36V-tagged protein of interest. | No specific phenotype or change in downstream signaling upon treatment with the chemical inducer. |
| Proteasome/E3 Ligase Inhibition | To confirm that protein degradation is mediated by the proteasome and the specific E3 ligase. | Pre-treat cells with a proteasome inhibitor (e.g., MG132) or an inhibitor of the recruited E3 ligase (e.g., MLN4924 for Cullin-RING ligases) before adding the dTAG molecule.[5] | Inhibition of target protein degradation. |
Positive Controls
Positive controls are essential to confirm that the experimental system is functioning as expected.
| Control Type | Purpose | Experimental Approach | Expected Outcome |
| Known Responsive System | To validate the activity of the synthesized or purchased chemical inducer. | Use a cell line known to respond to the specific dTAG molecule, expressing a well-characterized FKBP12F36V-tagged protein (e.g., FKBP12F36V-GFP). | Efficient degradation of the known target protein. |
| Dose-Response and Time-Course | To determine the optimal concentration and time for inducing the desired effect. | Treat cells with a range of concentrations of the chemical inducer and harvest at different time points.[2] | A clear dose-dependent and time-dependent degradation of the target protein. |
Comparison with Alternative Dimerization Systems
While the AP1867-FKBP12F36V system is highly specific, other CID systems are available, each with its own set of controls.
| Dimerization System | Mechanism | Key Features | Common Negative Controls |
| Rapamycin-based (FKBP-FRB) | Rapamycin or its analogs (rapalogs) induce dimerization of FKBP and FRB domains. | Well-established, high affinity. | Vehicle (DMSO); FK506 (competes with rapamycin for FKBP binding)[6][7][8][9]; Cells lacking one of the fusion partners. |
| Gibberellin-based (GID1-GAI) | Gibberellin induces dimerization of GID1 and GAI domains. | Orthogonal to many cellular pathways. | Vehicle control; Mutant GID1 or GAI that cannot bind gibberellin. |
| HaloTag/SNAP-tag | A bifunctional small molecule links a HaloTag-fused protein to a SNAP-tag-fused protein. | Covalent and irreversible labeling. | Vehicle control; Monofunctional small molecules that only bind to one of the tags. |
Experimental Protocols
Detailed and consistent protocols are critical for reproducible results.
Western Blotting for Protein Degradation
This protocol is designed to quantify the degradation of an FKBP12F36V-tagged protein of interest following treatment with a dTAG molecule.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the protein of interest, the FKBP12F36V tag, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with the dTAG molecule, negative control, and vehicle control for the desired time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Co-Immunoprecipitation (Co-IP) for Dimerization
This protocol is used to confirm the induced interaction between the FKBP12F36V-tagged protein and its binding partner (in the case of dTAGs, the E3 ligase complex).
Materials:
-
Non-denaturing cell lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors
-
Antibody specific to the "bait" protein (either the tagged protein of interest or a component of the E3 ligase)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS sample buffer)
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for Western blotting and lyse in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C.
-
Complex Capture: Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting, probing for both the "bait" and the expected "prey" proteins.
Luciferase Reporter Assay for Downstream Signaling
This assay is useful for measuring the functional consequences of induced dimerization, such as the activation or inhibition of a specific signaling pathway that regulates the expression of a reporter gene.
Materials:
-
Luciferase reporter plasmid (containing a promoter responsive to the signaling pathway of interest driving firefly luciferase expression)
-
Control plasmid (e.g., Renilla luciferase driven by a constitutive promoter for normalization)
-
Transfection reagent
-
Dual-luciferase assay kit
Procedure:
-
Transfection: Co-transfect cells with the luciferase reporter plasmid, the control plasmid, and plasmids expressing the CID components.
-
Cell Treatment: After allowing for protein expression, treat the cells with the chemical inducer, negative control, or vehicle.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Quantitative Data Summary
The following tables summarize key quantitative parameters for dTAG molecules. The exact values can be cell-type and target-protein dependent.
Table 1: Degradation Potency (DC50) of dTAG Molecules
| dTAG Molecule | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Reference |
| dTAG-13 | CRBN | FKBP12F36V-Nluc | 293FT | ~10 | [5] |
| dTAGV-1 | VHL | FKBP12F36V-Nluc | 293FT | ~10 | [10] |
| dTAG-47 | CRBN | AML1-ETO-FKBP12F36V | Kasumi-1 | <100 | [2] |
Table 2: Kinetics of Protein Degradation
| dTAG Molecule | Target Protein | Cell Line | Time to >50% Degradation | Reference |
| dTAG-13 | FKBP12F36V-Nluc | 293FT | ~1 hour | [5] |
| dTAG-13 | BRD4-FKBP12F36V | MV4;11 | <1 hour | [5] |
| dTAG-47 | AML1-ETO-FKBP12F36V | Kasumi-1 | ~30 minutes | [2] |
Visualizing Workflows and Pathways
The following diagrams illustrate the dTAG system's mechanism of action and a typical experimental workflow.
Caption: Mechanism of dTAG-mediated protein degradation.
Caption: A typical experimental workflow for dTAG studies.
References
- 1. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 4. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunosuppressants FK506 and rapamycin have different effects on the biosynthesis of cytoplasmic actin during the early period of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation by FK506 and rapamycin of Ca2+ release from the sarcoplasmic reticulum in vascular smooth muscle: the role of FK506 binding proteins and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Interactions of FK506 and Rapamycin With FK506 Binding Protein 12 in Opportunistic Human Fungal Pathogens [frontiersin.org]
- 10. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
comparing dTAG-13 and other dTAG variants
A Comprehensive Guide to dTAG Variants: A Comparative Analysis of dTAG-13 and Other Degraders
The degradation TAG (dTAG) system represents a powerful chemical biology tool for inducing rapid, reversible, and selective degradation of target proteins. This guide provides a detailed comparison of the widely used dTAG-13 with other dTAG variants, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performances, supported by experimental data and detailed protocols.
Introduction to the dTAG System
The dTAG technology employs heterobifunctional small molecules, known as dTAGs, to hijack the cell's natural protein degradation machinery.[1] This is achieved by fusing a protein of interest (POI) with a mutant FKBP12 protein (FKBP12F36V). The dTAG molecule then acts as a bridge, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1] This system offers significant advantages over traditional genetic methods like CRISPR/Cas9 or RNAi, including rapid kinetics and the ability to tune protein knockdown by varying the degrader concentration.
Comparison of dTAG Variants
Several dTAG variants have been developed, each with distinct characteristics. The primary distinction lies in the E3 ligase they recruit. dTAG-13 and dTAG-7 recruit the Cereblon (CRBN) E3 ligase, while dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ligase.[2] This difference in E3 ligase recruitment can lead to variations in degradation efficiency, substrate scope, and potential for off-target effects.
Performance Data
The following table summarizes the key performance characteristics of dTAG-13, dTAG-7, and dTAGV-1 based on available experimental data.
| Feature | dTAG-13 | dTAG-7 | dTAGV-1 |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) | von Hippel-Lindau (VHL)[2] |
| Mechanism | Forms a ternary complex between FKBP12F36V-POI and CRBN | Forms a ternary complex between FKBP12F36V-POI and CRBN | Forms a ternary complex between FKBP12F36V-POI and VHL[2] |
| Selectivity | Highly selective for FKBP12F36V over wild-type FKBP12[3] | Selective for FKBP12F36V[3] | Exclusively selective for FKBP12F36V[4] |
| In Vivo Half-life (T1/2) | 2.41 hours[4] | Not widely reported | 4.43 hours[4] |
| In Vivo Exposure (AUCinf) | 6140 hng/mL[4] | Not widely reported | 18,517 hng/mL[4] |
| Key Advantages | Well-characterized, potent degradation for many targets.[3] | Potent degradation, used in initial dTAG system development.[3] | Improved pharmacokinetics, effective for targets resistant to CRBN-based degraders.[5][4] |
| Limitations | Context-specific and protein-specific differences in effectiveness.[4] | Less characterized in vivo compared to dTAG-13. | Newer, less extensive track record than dTAG-13. |
Note: DC50 and Dmax values are highly dependent on the specific target protein, cell line, and experimental conditions. Researchers should consult specific publications for these values. For instance, treatment of MV4;11 cells expressing BRD4(short)-FKBP12F36V with dTAG-13 led to robust degradation of the fusion protein.[3] In EWS502 cells, both dTAG-13 and dTAGV-1 effectively degraded FKBP12F36V-GFP.[4]
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and applying the dTAG system effectively.
Signaling Pathways
The dTAG system initiates protein degradation by hijacking specific E3 ubiquitin ligase complexes. The diagrams below illustrate the distinct pathways for CRBN- and VHL-recruiting dTAG variants.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
AP1867: A Comparative Guide to a Key Tool in Chemically Induced Dimerization
For researchers, scientists, and drug development professionals, AP1867 has emerged as a valuable synthetic molecule for orchestrating protein-protein interactions through chemically induced dimerization (CID). This guide provides a comprehensive overview of AP1867's applications, its inherent limitations, and a comparative analysis with alternative dimerization systems, supported by experimental data and detailed protocols.
AP1867 is a synthetic, cell-permeable ligand designed to specifically bind to a mutated form of the FK506-binding protein 12 (FKBP12), namely FKBP12(F36V)[1][2]. This specificity is crucial as it minimizes interactions with the wild-type FKBP12 protein that is endogenously expressed in mammalian cells, thereby reducing potential off-target effects[3][4]. The binding of AP1867 to the engineered FKBP12(F36V) tag allows for the controlled dimerization or heterodimerization of proteins of interest that have been genetically fused to this tag. This powerful technique has been instrumental in dissecting signaling pathways, controlling gene expression, and inducing protein degradation.
Core Applications of AP1867
The primary applications of AP1867 revolve around its ability to induce protein proximity. This has been leveraged in two main areas:
-
Chemically Induced Dimerization (CID): By fusing a protein of interest to the FKBP12(F36V) tag, researchers can use a bivalent form of AP1867 (or a system with two proteins each tagged with FKBP12(F36V)) to induce their dimerization in a controlled manner. This allows for the artificial activation of signaling cascades that are naturally regulated by protein dimerization.
-
Degradation Tag (dTAG) System: AP1867 serves as a crucial component of the dTAG system, a powerful technology for targeted protein degradation[5][6][7]. In this system, a protein of interest is tagged with FKBP12(F36V). A heterobifunctional molecule, which includes an AP1867 derivative and a ligand for an E3 ubiquitin ligase (like cereblon or VHL), is then introduced. The AP1867 moiety binds to the tagged protein, and the E3 ligase ligand recruits the cellular degradation machinery, leading to the rapid and specific degradation of the target protein[5][8].
Performance and Selectivity of AP1867
The utility of AP1867 lies in its high affinity and selectivity for the FKBP12(F36V) mutant over its wild-type counterpart. This engineered "bump-and-hole" strategy, where the F36V mutation in FKBP12 creates a pocket that accommodates a bulky group on the ligand, is key to its specificity.
| Ligand | Target | Binding Affinity | Reference |
| AP1867 | FKBP12(F36V) | IC50 = 1.8 nM | [1][2][9] |
| AP1867 | Wild-Type FKBP12 | Kd = 67 nM | [3][4] |
This significant difference in binding affinity underscores the high degree of selectivity of AP1867, minimizing interference with endogenous cellular processes.
Comparison with Alternative Dimerization Systems
While the AP1867-FKBP12(F36V) system is widely used, several other CID technologies offer alternative approaches with their own set of advantages and disadvantages.
| Dimerization System | Dimerizer | Key Features | Limitations |
| FKBP(F36V)/AP1867 | AP1867 and its derivatives | High specificity for the mutant FKBP12(F36V) tag, minimizing off-target effects with the wild-type protein. Rapid kinetics. | Requires genetic modification to introduce the FKBP12(F36V) tag. |
| FKBP/FRB | Rapamycin and its analogs (rapalogs) | Well-established system with a large body of literature. Orthogonal rapalogs with reduced toxicity are available. | Rapamycin itself is a potent immunosuppressant and mTOR inhibitor, leading to significant off-target cellular effects. Some rapalogs have poor pharmacokinetic properties. |
| Gibberellin | Gibberellin (GA3-AM) | Orthogonal to the rapamycin-based system, allowing for the simultaneous and independent control of two different dimerization events in the same cell. Fast kinetics. | Relies on plant-derived proteins (GAI and GID1), which could be immunogenic in therapeutic applications. |
| SNAP-tag/HaloTag | HaXS8 and other crosslinkers | Covalent and irreversible dimerization, which can be advantageous for certain applications. Allows for quantifiable dimerization. | The labeling reaction can be slower compared to non-covalent dimerization systems. Potential for higher background fluorescence with some dyes. |
Limitations of AP1867
Despite its advantages, the AP1867 system is not without its limitations:
-
Requirement for Genetic Engineering: The primary limitation is the necessity to genetically fuse the FKBP12(F36V) tag to the protein of interest. This can sometimes interfere with the protein's natural function or localization.
-
Potential for Off-Target Effects: While highly selective, AP1867 can still associate with wild-type FKBP at higher concentrations, with a reported Kd of 67 nM[3]. This could lead to unintended consequences in sensitive experimental systems. Comprehensive off-target protein binding profiles for AP1867 are not extensively documented in publicly available literature.
-
Immunogenicity: For potential therapeutic applications, the introduction of a mutated bacterial protein (FKBP12 is of bacterial origin) could elicit an immune response.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Confirm Dimerization
This protocol outlines the general steps to verify the AP1867-induced dimerization of two proteins, Protein A and Protein B, tagged with FKBP12(F36V).
1. Cell Culture and Transfection:
- Co-transfect mammalian cells with constructs encoding Protein A-FKBP12(F36V) and Protein B-FKBP12(F36V).
- Include appropriate controls, such as single transfections and empty vector controls.
- Allow cells to express the fusion proteins for 24-48 hours.
2. AP1867 Treatment:
- Treat the cells with the desired concentration of AP1867 (or a bivalent derivative) for the appropriate duration to induce dimerization. A typical starting concentration is 100-500 nM. Include a vehicle-treated control (e.g., DMSO).
3. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
4. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads to reduce non-specific binding.
- Incubate the pre-cleared lysate with an antibody specific to Protein A overnight at 4°C with gentle rotation.
- Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
5. Washing and Elution:
- Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
6. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Probe the membrane with antibodies against both Protein A and Protein B to detect the co-immunoprecipitated complex.
Reporter Gene Assay for Dimerization-Dependent Transcription
This protocol describes how to use a reporter gene assay to quantify AP1867-induced dimerization that leads to the activation of a transcription factor.
1. Plasmid Constructs:
- Construct a plasmid encoding a DNA-binding domain (e.g., GAL4-DBD) fused to FKBP12(F36V).
- Construct a second plasmid encoding a transcriptional activation domain (e.g., VP16-AD) fused to FKBP12(F36V).
- Use a third plasmid containing a reporter gene (e.g., Luciferase or GFP) under the control of a promoter with binding sites for the DNA-binding domain (e.g., UAS).
2. Cell Culture and Transfection:
- Co-transfect the three plasmids into a suitable mammalian cell line.
- Include necessary controls, such as transfections lacking one of the components.
3. AP1867 Treatment:
- After 24 hours, treat the cells with a range of AP1867 concentrations to determine the dose-response relationship. Include a vehicle control.
4. Reporter Gene Measurement:
- After an appropriate incubation period (e.g., 16-24 hours), lyse the cells.
- Measure the reporter gene activity according to the manufacturer's instructions (e.g., luciferase activity using a luminometer or GFP fluorescence using a plate reader or flow cytometer).
5. Data Analysis:
- Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
- Plot the normalized reporter activity against the AP1867 concentration.
Visualizing Signaling Pathways and Workflows
Caption: AP1867 induces dimerization of FKBP12(F36V)-tagged receptors at the plasma membrane, initiating downstream signaling.
Caption: The dTAG system workflow, where a dTAG molecule brings a target protein to an E3 ligase for degradation.
References
- 1. AP 1867 Supplier | CAS 195514-23-9 | AP1867 | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 6. blog.addgene.org [blog.addgene.org]
- 7. media.addgene.org [media.addgene.org]
- 8. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-techne.com [bio-techne.com]
Safety Operating Guide
Navigating the Safe Disposal of AP1867-2-(carboxymethoxy): A Procedural Guide
For researchers and drug development professionals utilizing AP1867-2-(carboxymethoxy), a crucial aspect of laboratory management is the safe and compliant disposal of this research chemical. While specific institutional protocols may vary, this guide provides essential safety and logistical information to inform the development of operational disposal plans, ensuring the protection of personnel and the environment.
AP1867-2-(carboxymethoxy) is a research tool used in the study of receptor and ligand interactions, particularly as a component of dTAG molecules for targeted protein degradation.[1][2][3][4] Due to its chemical nature and potential hazards, proper disposal is paramount.
Chemical and Safety Data Overview
A summary of the key quantitative data for AP1867-2-(carboxymethoxy) is presented below, offering a quick reference for safety and handling considerations.
| Property | Value | Source |
| CAS Number | 2230613-03-1 | [1][2][5][6] |
| Molecular Formula | C38H47NO11 | [2][5] |
| Molecular Weight | 693.78 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 819.20 °C | [5] |
| Flash Point | 449.30 °C | [5] |
| Storage | Solid: 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month), protect from light. | [2][4] |
| Solubility | DMSO: 100 mg/mL (144.14 mM) | [2] |
Hazard Identification and Precautions
AP1867-2-(carboxymethoxy) is classified with the GHS07 pictogram, indicating it may cause less serious health effects.[5] The following hazard and precautionary statements have been identified:
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[6]
-
P264: Wash hands thoroughly after handling.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Step-by-Step Disposal Protocol
Given that no specific disposal instructions are provided by manufacturers, a conservative approach based on general laboratory chemical waste guidelines is recommended.
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired solid AP1867-2-(carboxymethoxy) in a clearly labeled, sealed container designated for chemical waste. Do not mix with other waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing AP1867-2-(carboxymethoxy) (e.g., in DMSO) should be collected in a labeled, sealed, and chemically compatible container for liquid hazardous waste. Do not dispose of down the drain.
-
-
Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "AP1867-2-(carboxymethoxy)," the CAS number (2230613-03-1), and the associated hazards (Harmful, Irritant).
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by a licensed hazardous waste disposal service.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of AP1867-2-(carboxymethoxy).
Caption: Disposal workflow for AP1867-2-(carboxymethoxy).
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance. This product is for research use only and has not been fully validated for medical applications.[2]
References
- 1. AP1867-2-(carboxymethoxy) | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AP1867-2-(carboxymethoxy) | 2230613-03-1 | FPD61303 [biosynth.com]
- 6. AP1867-2-(carboxymethoxy) | PROTAC FKBP12-binding moiety 2 | FKBP | Ambeed.com [ambeed.com]
Personal protective equipment for handling AP1867-2-(carboxymethoxy)
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of AP1867-2-(carboxymethoxy), a key component in targeted protein degradation research. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your experimental outcomes.
Personal Protective Equipment (PPE)
AP1867-2-(carboxymethoxy) is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, stringent adherence to PPE protocols is mandatory.
| Operation | Required Personal Protective Equipment |
| Weighing and Preparing Stock Solutions | - Chemical splash goggles- Nitrile or butyl rubber gloves- Lab coat- Use of a chemical fume hood is required. |
| Cell Culture and Treatment | - Safety glasses with side shields- Nitrile gloves- Lab coat- Work should be performed in a certified biological safety cabinet. |
| Waste Disposal | - Chemical splash goggles- Nitrile or butyl rubber gloves- Lab coat |
| Spill Cleanup | - Chemical splash goggles- Nitrile or butyl rubber gloves- Lab coat- Respiratory protection may be required depending on the spill size. |
Experimental Protocol: Targeted Protein Degradation using the dTAG System
AP1867-2-(carboxymethoxy) is a ligand used to form dTAG molecules that induce the degradation of specific target proteins fused with the FKBP12F36V tag.[][3][4][5] The following is a generalized protocol for a typical targeted protein degradation experiment in cell culture.
1. Preparation of Stock Solution:
-
Under a chemical fume hood, prepare a stock solution of AP1867-2-(carboxymethoxy) by dissolving the solid compound in dimethyl sulfoxide (DMSO).[5][6] For example, to prepare a 10 mM stock solution, dissolve 6.94 mg of the compound (assuming a molecular weight of 693.78 g/mol ) in 1 mL of DMSO.[6]
-
Mix thoroughly by vortexing or sonication until the solid is completely dissolved.[6]
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
2. Cell Culture and Treatment:
-
Culture cells that have been engineered to express the target protein fused with the FKBP12F36V tag.[][3]
-
Plate the cells at an appropriate density and allow them to adhere and grow overnight.
-
On the day of the experiment, dilute the AP1867-2-(carboxymethoxy) stock solution to the desired final concentration in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the dTAG molecule.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of protein degradation.[7]
3. Analysis of Protein Degradation by Western Blot:
-
After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).[7]
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[7][8][9]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[7]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[10]
Disposal Plan
All waste materials contaminated with AP1867-2-(carboxymethoxy) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
1. Solid Waste:
-
All disposable materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and list the chemical constituents.
2. Liquid Waste:
-
Unused stock solutions and contaminated cell culture medium should be collected in a sealed, leak-proof hazardous waste container.
-
Do not pour liquid waste containing AP1867-2-(carboxymethoxy) or DMSO down the drain.[11][12]
-
Solutions containing DMSO should be segregated into a dedicated organic solvent waste container.[13]
3. Sharps Waste:
-
Needles and syringes used for handling the compound should be disposed of in a designated sharps container for chemical waste.
4. Decontamination:
-
Work surfaces should be decontaminated with a suitable laboratory disinfectant.
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and collect it in a sealed container for hazardous waste disposal.
Visualizations
Caption: dTAG system signaling pathway for targeted protein degradation.
Caption: Experimental workflow for assessing targeted protein degradation.
References
- 1. AP1867-2-(carboxymethoxy) | PROTAC FKBP12-binding moiety 2 | FKBP | Ambeed.com [ambeed.com]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. 2bscientific.com [2bscientific.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acs.org [acs.org]
- 13. uwaterloo.ca [uwaterloo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
